Technical Documentation Center

5-Aminopentyl Methanthiosulfonate Hydrobromide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Aminopentyl Methanthiosulfonate Hydrobromide
  • CAS: 351422-76-9

Core Science & Biosynthesis

Foundational

The Mechanism of Action of 5-Aminopentyl Methanethiosulfonate Hydrobromide: A Technical Guide for Protein Engineering

Executive Summary In the field of membrane protein engineering and structural biology, mapping the topological and electrostatic landscape of ion channels, transporters, and receptors is a formidable challenge. 5-Aminope...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of membrane protein engineering and structural biology, mapping the topological and electrostatic landscape of ion channels, transporters, and receptors is a formidable challenge. 5-Aminopentyl Methanethiosulfonate Hydrobromide (5-AP-MTS or MTSPeA) [1][2] is a highly specialized, sulfhydryl-reactive biochemical probe designed specifically for the Substituted Cysteine Accessibility Method (SCAM) [3][4].

Unlike standard crosslinkers, 5-AP-MTS is engineered to act as a molecular "ruler" and charge-modifier. By covalently attaching a 5-carbon alkyl chain terminating in a positively charged primary amine to engineered cysteine residues, researchers can systematically probe pore depth, gating mechanisms, and electrostatic sensitivities of complex proteins. This whitepaper deconstructs the chemical mechanism of 5-AP-MTS, its structural implications, and the self-validating experimental workflows required for its successful application.

Chemical Mechanism: Thiol-Disulfide Exchange Dynamics

The core mechanism of action of 5-AP-MTS relies on a highly specific, bimolecular nucleophilic substitution reaction ( SN​2 -like) at the sulfenyl sulfur atom[5][6].

The Electrophile and the Nucleophile

The methanethiosulfonate (MTS) moiety is characterized by a highly polarized sulfur-sulfur bond. The sulfenyl sulfur (attached to the alkyl chain) is strongly electrophilic. The target is the sulfhydryl group ( −SH ) of a cysteine residue. However, the reaction kinetics are strictly governed by the pKa of the cysteine. The true nucleophile is the thiolate anion ( S− ) , which reacts up to 109 times faster than the protonated thiol[7]. Because thiolate formation requires an aqueous environment or a specific local electrostatic pocket, MTS reagents inherently select for water-accessible, surface-exposed, or pore-lining cysteines[3][8].

The Leaving Group and Irreversibility

Upon nucleophilic attack by the protein's thiolate, the MTS group is cleaved, releasing methanesulfinate ( CH3​SO2−​ ) as the leaving group. Methanesulfinate is highly resonance-stabilized and a poor nucleophile, rendering the formation of the new mixed disulfide bond thermodynamically favorable and practically irreversible under standard, non-reducing physiological conditions[9].

Mechanism Cys Protein-Cys-S⁻ (Nucleophile) Reaction Nucleophilic Attack on Sulfenyl Sulfur Cys->Reaction MTS 5-AP-MTS (Electrophile) MTS->Reaction Product Mixed Disulfide (Protein-S-S-C5-NH3+) Reaction->Product Covalent Bond Leaving Methanesulfinate (Leaving Group) Reaction->Leaving Displaced

Reaction pathway of 5-AP-MTS forming a mixed disulfide with a cysteine thiolate.

Structural and Functional Implications: Why the 5-Carbon Spacer?

When 5-AP-MTS reacts with a cysteine, it covalently attaches a −S−(CH2​)5​−NH3+​ moiety to the protein. The selection of 5-AP-MTS over other MTS derivatives is driven by two specific structural modifications it imposes:

  • Steric Bulk (The Molecular Ruler): The 5-carbon pentyl chain extends approximately 6 to 7 Ångströms from the protein backbone. If this modification occurs within an ion channel pore, the added bulk can physically occlude ion permeation. By varying the spacer length using different MTS reagents, researchers can map the exact diameter of a pore at a specific residue depth[4][10].

  • Electrostatic Modification: At physiological pH (7.4), the terminal primary amine of 5-AP-MTS is protonated, carrying a +1 charge. If a mutated channel loses its conductance upon 5-AP-MTS labeling, it indicates that either the steric bulk blocked the pathway, or the newly introduced positive charge electrostatically repelled permeating cations (or attracted anions, altering selectivity)[11].

Quantitative Comparison of MTS Probes

To isolate steric versus electrostatic effects, 5-AP-MTS is rarely used in isolation; it is deployed alongside a panel of MTS reagents with varying lengths and charges.

ReagentAcronymSpacer LengthCharge (pH 7.4)Primary Application in SCAM
2-Aminoethyl MTSMTSEA2 carbons+1Short-range electrostatic probing; fits narrow pores.
2-(Trimethylammonium)ethyl MTSMTSET2 carbons+1 (Permanent)Probing with a bulky, permanent positive charge.
2-Sulfonatoethyl MTSMTSES2 carbons-1Introduction of a localized negative charge.
5-Aminopentyl MTS 5-AP-MTS 5 carbons +1 Deep pore probing; extended steric/electrostatic block.

Experimental Methodology: Implementing SCAM with 5-AP-MTS

To ensure scientific integrity, any SCAM protocol must be a self-validating system . The causality between the chemical modification and the functional readout must be definitively proven. Below is the standard operating procedure for utilizing 5-AP-MTS in electrophysiological mapping[12][13].

Workflow Mut 1. Site-Directed Mutagenesis (Cys-less background + Target Cys) Exp 2. Protein Expression (e.g., Xenopus oocytes / HEK293) Mut->Exp Base 3. Baseline Functional Assay (Patch-clamp / Transport assay) Exp->Base Label 4. 5-AP-MTS Perfusion (Targeting aqueous accessible Cys) Base->Label Read 5. Post-Labeling Assay (Measure Δ Conductance/Affinity) Label->Read

Step-by-step SCAM experimental workflow using 5-AP-MTS.

Step-by-Step Protocol
  • Generation of a Cys-less Background: Causality Check: To ensure 5-AP-MTS only reacts with the residue of interest, all endogenous, functionally critical cysteines in the wild-type protein must first be mutated to serines or alanines. The resulting "Cys-less" mutant must be functionally verified to ensure it retains wild-type-like activity[14].

  • Targeted Cysteine Substitution: Introduce a single cysteine mutation at the suspected pore-lining or gating region.

  • Expression and Baseline Recording: Express the mutant protein in a robust system (e.g., Xenopus laevis oocytes). Establish a baseline functional readout (e.g., macroscopic current via two-electrode voltage clamp)[15].

  • 5-AP-MTS Perfusion: Prepare a fresh solution of 5-AP-MTS (typically 0.1 to 1.0 mM) in the recording buffer immediately before use, as MTS reagents hydrolyze in aqueous solutions over time. Perfuse the reagent into the recording chamber.

  • Functional Readout: Monitor the real-time change in channel conductance. A rapid, irreversible drop in current indicates that the 5-AP-MTS has accessed the engineered cysteine, formed a mixed disulfide, and occluded the pore.

  • Self-Validation via Reduction (Crucial Step): Trustworthiness Check: To prove that the functional change was caused by the specific covalent disulfide bond (and not non-specific toxicity or channel rundown), perfuse the chamber with a strong reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol [9]. The reducing agent will cleave the mixed disulfide, release the 5-aminopentyl moiety, and restore the baseline channel current.

Data Interpretation and Analytical Pitfalls

While 5-AP-MTS is a powerful probe, interpreting negative results (i.e., no functional change upon 5-AP-MTS application) requires rigorous analytical caution.

  • False Negatives due to Steric Tolerance: A lack of functional change does not guarantee the cysteine is inaccessible. The pore at that specific depth may simply be wide enough to accommodate the 5-carbon chain without impeding ion flow. This is why 5-AP-MTS is often compared against bulkier reagents.

  • State-Dependent Accessibility: Proteins are dynamic. A cysteine might be buried during the channel's "closed" state but fully accessible to 5-AP-MTS in the "open" state. Applying 5-AP-MTS in the presence and absence of channel agonists allows researchers to map the conformational shifts of the protein[13].

Sources

Exploratory

The Role of 5-Aminopentyl Methanethiosulfonate (MTSPeA) in Protein Structure Analysis: A Technical Guide to Extended-Chain Cysteine Modification

Executive Summary In the structural and functional mapping of membrane proteins, the Substituted Cysteine Accessibility Method (SCAM) has become a cornerstone technique. While standard methanethiosulfonate (MTS) reagents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural and functional mapping of membrane proteins, the Substituted Cysteine Accessibility Method (SCAM) has become a cornerstone technique. While standard methanethiosulfonate (MTS) reagents like MTSEA and MTSET are routinely used to probe shallow pore architecture, they often fail to capture the complex topology of deep, sterically restricted crevices. 5-Aminopentyl methanethiosulfonate hydrobromide (MTSPeA) bridges this gap. By leveraging an extended 5-carbon alkyl linker, MTSPeA allows researchers to project a positive charge deeper into ion channel pores, providing critical mechanistic insights into gating dynamics, pore electrostatics, and ligand-binding interactions.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic protocols. Here, we will dissect the chemical logic of MTSPeA, explore the causality behind its experimental application, and establish a self-validating workflow for rigorous structural analysis.

The Chemical Logic of MTSPeA

The Alkanethiolation Mechanism

MTS reagents are highly specific sulfhydryl-reactive compounds. The fundamental reaction relies on the nucleophilic attack of an ionized protein thiolate (Cys-S⁻) on the electrophilic sulfur atom of the MTS group[1]. This reaction is exceptionally rapid, with second-order rate constants on the order of 105 M−1s−1 , allowing for complete modification of accessible cysteines within seconds[2].

When MTSPeA reacts with a substituted cysteine, it displaces methanesulfinate as a highly stable leaving group, resulting in the formation of a mixed disulfide bond[1][3].

Reaction Cys Protein-Cys-S⁻ (Reactive Thiolate) Product Protein-Cys-S-S-(CH2)5-NH3⁺ (Mixed Disulfide) Cys->Product Nucleophilic Attack MTS 5-Aminopentyl MTS (MTSPeA) MTS->Product Alkanethiolation Leaving Methanesulfinate (Leaving Group) MTS->Leaving Cleavage

Fig 1: Chemical reaction pathway of cysteine alkanethiolation by MTSPeA.
Why a 5-Carbon Linker?

The choice of MTS reagent dictates the spatial resolution of the SCAM experiment. MTSEA (2-aminoethyl MTS) has a short 2-carbon chain, limiting its reach to approximately 0.6 nm[2]. If an engineered cysteine is buried deep within a water-filled crevice, MTSEA may either fail to reach the thiolate due to steric hindrance, or it may successfully bind but fail to project its positive charge far enough into the ion permeation pathway to alter conductance.

MTSPeA (CAS 351422-76-9) solves this by utilizing a flexible 5-carbon alkyl chain[4]. This extended "arm" allows the primary amine to reach deeper into the pore lumen[5]. By comparing the electrophysiological effects of MTSEA (2-carbon), MTSPA (3-carbon), and MTSPeA (5-carbon), researchers can precisely triangulate the depth and spatial geometry of the channel pore.

Comparative Analysis of MTS Reagents

To select the correct probe, one must understand how structural variations dictate functional utility. The table below summarizes the quantitative and structural differences among standard MTS reagents.

ReagentChemical NameChain LengthCharge (pH 7.4)Primary Use Case in SCAM
MMTS S-Methyl MTS1 carbonNeutralMinimal steric block, baseline accessibility
MTSEA 2-Aminoethyl MTS2 carbonsPositive (+1)Shallow pore accessibility, electrostatic mapping
MTSPA 3-Aminopropyl MTS3 carbonsPositive (+1)Intermediate depth accessibility
MTSPeA 5-Aminopentyl MTS5 carbonsPositive (+1)Deep pore/crevice accessibility, overcoming steric hindrance
MTSET 2-(Trimethylammonium)ethyl MTS2 carbonsPositive (+1)Surface accessibility, bulky steric block
MTSES 2-Sulfonatoethyl MTS2 carbonsNegative (-1)Anionic electrostatic mapping

Experimental Protocol: A Self-Validating SCAM Workflow

A robust structural analysis must be self-validating. If an MTS reagent alters protein function, we must prove that this alteration is strictly due to the covalent disulfide modification at the target site, rather than non-specific allosteric binding. The following step-by-step methodology utilizes Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes to achieve this.

Step-by-Step Methodology
  • Site-Directed Mutagenesis & Expression: Engineer a single cysteine substitution at the target residue in a cysteine-free (or background-silenced) wild-type channel. Express the cRNA in Xenopus laevis oocytes.

  • Baseline Electrophysiology: Perfuse the oocyte with standard ND96 buffer. Apply a voltage step protocol to elicit baseline currents. Establish a stable baseline to rule out spontaneous channel rundown.

  • Reagent Preparation (Critical Causality Step): MTS reagents hydrolyze rapidly in aqueous buffers[2]. To ensure active electrophilic sulfur, dissolve MTSPeA powder in anhydrous DMSO to create a 100 mM stock. Dilute to a working concentration of 1–2.5 mM in ND96 buffer immediately (< 1 minute) before application.

  • MTSPeA Perfusion: Perfuse the oocyte with the MTSPeA solution for 1 to 5 minutes. Monitor the current in real-time. A change in conductance indicates that the 5-aminopentyl moiety has successfully attached and is electrostatically or sterically interacting with the pore.

  • Washout & Post-Modification Recording: Wash the chamber thoroughly with ND96 buffer to remove unreacted MTSPeA. Record the post-modification steady-state current.

  • DTT Reversal (The Self-Validation Step): Perfuse the chamber with 10 mM Dithiothreitol (DTT). DTT is a strong reducing agent that will cleave the newly formed mixed disulfide bond[6]. If the channel current returns to the pre-modification baseline, you have definitively proven that the functional change was caused by the specific, covalent attachment of MTSPeA.

Workflow Mut 1. Site-Directed Mutagenesis Introduce Cys at target site Exp 2. Protein Expression e.g., Xenopus oocytes Mut->Exp Base 3. Baseline Recording Measure TEVC current Exp->Base Perf 4. MTSPeA Perfusion Apply reagent (1-5 min) Base->Perf Wash 5. Washout Remove excess reagent Perf->Wash Post 6. Post-Modification Assay Measure altered function Wash->Post DTT 7. DTT Reversal (Control) Cleave disulfide bond Post->DTT

Fig 2: Self-validating experimental workflow for SCAM using MTSPeA.

Causality in Electrophysiological Readouts

Interpreting SCAM data requires a deep understanding of protein biophysics. When MTSPeA is applied, three outcomes are possible:

  • Outcome A (Current Inhibition): The 5-carbon chain successfully projects the primary amine into the pore. The positive charge electrostatically repels permeant cations (or the bulky chain physically occludes the pore), leading to a drop in conductance.

  • Outcome B (Current Potentiation): The introduced positive charge alters the local electrostatic landscape in a way that favors the open-state conformation of the channel, or it attracts permeant anions, increasing conductance.

  • Outcome C (No Change): This is the most complex result. It implies either (1) the residue is buried so deeply that even the 5-carbon chain of MTSPeA cannot reach it, or (2) the modification did occur, but the attachment of the 5-aminopentyl group does not perturb the channel's functional state. To differentiate between these, one must perform a competition assay: pre-incubate with MTSPeA, wash, and then apply a known modifying reagent (like MTSET or a fluorescent MTS derivative). If the second reagent fails to act, MTSPeA successfully bound and blocked the site without altering baseline function.

Conclusion

5-Aminopentyl MTS (MTSPeA) is a highly specialized tool in the structural biologist's arsenal. By understanding the chemical kinetics of the methanesulfinate leaving group and the spatial advantages of its 5-carbon linker, researchers can map the hidden topographies of membrane proteins with unprecedented precision. When paired with strict self-validating protocols like DTT reversal, MTSPeA yields robust, publication-quality insights into protein structure and function.

References

  • MTS reagents - Interchim interchim.fr
  • Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC nih.gov
  • Forward and Reverse (Retro) Iron(III) or Gallium(III) Desferrioxamine E and Ring-Expanded Analogues Prepared Using Metal-Templated Synthesis from endo-Hydroxamic Acid Monomers acs.org
  • hydrobromic acid suppliers USA americanchemicalsuppliers.com
  • Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide - Benchchem benchchem.com
  • Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins researchg

Sources

Foundational

Substituted-cysteine accessibility method (SCAM) using MTS reagents

Substituted-Cysteine Accessibility Method (SCAM) Using MTS Reagents: A Comprehensive Technical Guide The Mechanistic Foundation of SCAM The Substituted-Cysteine Accessibility Method (SCAM) is a powerful biochemical and e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substituted-Cysteine Accessibility Method (SCAM) Using MTS Reagents: A Comprehensive Technical Guide

The Mechanistic Foundation of SCAM

The Substituted-Cysteine Accessibility Method (SCAM) is a powerful biochemical and electrophysiological technique used to map the topology, pore-lining residues, and conformational dynamics of membrane proteins, including ion channels, transporters, and G-protein-coupled receptors[1][2]. Originally pioneered by Arthur Karlin and colleagues, SCAM relies on the site-directed introduction of cysteine residues into a "cysteine-less" protein background, followed by the application of sulfhydryl-specific methanethiosulfonate (MTS) reagents[1][2].

The core chemical mechanism driving SCAM is an SN​2 nucleophilic attack by the cysteine's sulfur atom on the central sulfur of the MTS reagent, resulting in a covalent, mixed-disulfide bond. Causality in Reaction Kinetics: The intrinsic reactivity of MTS reagents is highly dependent on the ionization state of the target thiol. The reaction rate is approximately 109 times faster with the ionized thiolate anion ( S− ) compared to the un-ionized thiol ( SH )[3]. Because the pKa​ of a cysteine sulfhydryl group (~8.3 in free solution) is highly sensitive to its local electrostatic environment, the reaction rate provides a direct functional readout of the residue's aqueous accessibility and local dielectric environment within the protein structure[3][4].

The Chemical Arsenal: MTS Reagent Selection

Selecting the correct MTS reagent is the most critical variable in experimental design. Reagents differ in charge, steric bulk, and membrane permeability, allowing researchers to precisely probe the electrostatic profile and physical dimensions of a protein pore or binding pocket[5][6].

Table 1: Physicochemical Properties of Common MTS Reagents

ReagentChemical NameNet Charge (pH 7)Membrane PermeabilityHydrolysis Half-Life (pH 7)Primary Application
MTSET [2-(Trimethylammonium)ethyl] methanethiosulfonate+1Impermeant~11.2 minProbing extracellular/pore-lining residues; cation selectivity[3][6]
MTSES Sodium (2-sulfonatoethyl) methanethiosulfonate-1Impermeant~370 minProbing extracellular/pore-lining residues; anion selectivity[3][6]
MTSEA 2-Aminoethyl methanethiosulfonate+1 (equilibrium with neutral)Permeant~15 minProbing intracellular or deep pore residues[6]
MTSEA-Biotin N-biotinylaminoethyl methanethiosulfonate+1Impermeant>15 minBiochemical pull-down, Western blot quantification[3][5]

Causality in Reagent Choice: MTSET and MTSES are strictly membrane-impermeant due to their permanent charges, making them ideal for confirming that a residue faces the extracellular space or the aqueous pore[2][6]. Conversely, MTSEA can cross the lipid bilayer because its primary amine can deprotonate to a neutral, membrane-permeant form, allowing it to reach intracellular loops[6].

Experimental Workflows: From Mutagenesis to Readout

The SCAM workflow requires a self-validating system where the wild-type (or pseudo-wild-type Cys-less) protein is proven insensitive to MTS reagents before mutant analysis begins[6][7].

SCAM_Workflow A 1. Cys-less Background Generation & Validation B 2. Site-Directed Cys Mutagenesis A->B C 3. Heterologous Expression (Cells/Oocytes) B->C D 4. MTS Reagent Application C->D E1 Electrophysiology (Patch-Clamp / TEVC) D->E1 E2 Biochemical Assay (Biotinylation / WB) D->E2

Figure 1: The standard SCAM experimental workflow from construct generation to data acquisition.

Protocol A: Electrophysiological SCAM (Real-Time Kinetics)

This protocol is utilized for ion channels where covalent modification by an MTS reagent sterically blocks the pore or alters gating kinetics, resulting in a measurable change in macroscopic current[1][8].

  • Reagent Preparation: Dissolve MTSET or MTSES in anhydrous DMSO to create high-concentration stock solutions (e.g., 300 mM)[3].

    • Critical Insight: MTS reagents undergo rapid spontaneous hydrolysis in aqueous buffers. MTSET has a half-life of only ~11.2 minutes at pH 7.0[3]. Stocks must be kept on ice and diluted into the extracellular recording solution immediately prior to application.

  • Baseline Recording: Establish a stable baseline current using whole-cell patch-clamp or two-electrode voltage clamp (TEVC)[9]. Apply the channel's agonist to record the maximal current ( Iinitial​ ).

  • MTS Application: Perfuse the recording chamber with 1–2.5 mM MTSET or 10 mM MTSES for 1 to 5 minutes[1].

  • Washout and Measurement: Wash out the unreacted MTS reagent. Re-apply the agonist and measure the post-modification current ( Ifinal​ ).

  • Validation: Calculate the pseudo-first-order reaction rate constant. If the modification is genuine, the current alteration must be irreversible upon washout[4].

Protocol B: Biochemical SCAM (Biotinylation & Competition)

For transporters or receptors lacking an immediate electrophysiological readout, MTSEA-biotin is used to physically tag accessible cysteines[3][5].

  • Cell Preparation: Express the single-Cys mutant in a suitable system (e.g., HEK293 cells or yeast)[3][5].

  • Labeling: Incubate intact cells or isolated microsomes with 1 mM MTSEA-biotin for 5–10 minutes on ice (to minimize membrane trafficking artifacts)[5].

  • Quenching (The Self-Validating Step): Add 10 mM N-ethylmaleimide (NEM)[5].

    • Causality: NEM rapidly alkylates all remaining unreacted cysteines. If cells are lysed without this step, intracellular cysteines that were previously protected by the membrane will suddenly become exposed to residual MTSEA-biotin, yielding false-positive surface localization data[5].

  • Lysis and Pull-down: Solubilize the membranes using 1% SDS/PBS[5], then isolate biotinylated proteins using streptavidin-agarose beads[1].

  • Detection: Elute proteins and quantify via Western blotting[7].

Advanced Paradigms: State-Dependence and Pore Mapping

State-Dependent Accessibility

Proteins are highly dynamic. By comparing the reaction rates of MTS reagents in the presence versus the absence of a ligand (or at different holding potentials), researchers can map state-dependent conformational changes[1][8]. If an introduced cysteine reacts with MTS reagents significantly faster when the channel is open than when it is closed, it strongly suggests the residue is located behind a physical activation gate[8].

State_Dependent C Closed State (Cys Buried) O Open State (Cys Exposed) C->O Gating Stimulus R_C No Reaction (Steric Hindrance) C->R_C O->C R_O Rapid SN2 Reaction (Covalent Modification) O->R_O MTS MTS Reagent (Aqueous) MTS->R_C MTS->R_O

Figure 2: State-dependent modification logic. MTS reactivity differentiates open vs. closed conformations.

Competition Assays for Deep Pore Mapping

To determine the diameter and electrostatic environment of a deep hydrophilic crevice, researchers utilize a competition assay[5]. The target cysteine is pre-incubated with an unmodified, bulky MTS reagent (like MTSET or MTS-TEAE). Subsequently, the system is probed with MTSEA-biotin[5].

Competition_Assay Target Target Cysteine in Permeation Pathway Comp Pre-incubation: MTSET / MTSES Target->Comp Probe Probe: MTSEA-Biotin Target->Probe If Competitor fails Comp->Probe If Competitor fits Outcome1 Cys Blocked (No Biotinylation) Probe->Outcome1 Outcome2 Cys Accessible (Biotinylation Detected) Probe->Outcome2

Figure 3: Competition assay workflow. Pre-incubation with MTSET/MTSES prevents subsequent biotinylation if the pore accommodates the competitor.

Causality: If pre-incubation with MTSET prevents subsequent biotinylation, the pore is wide enough to accommodate the bulky trimethylammonium group. If MTSET fails to block biotinylation but the smaller MTSES succeeds, it indicates a size restriction or a strong electrostatic barrier repelling the positively charged MTSET[5].

Troubleshooting and Artifacts: The Glutathionylation Pitfall

A fundamental assumption in SCAM is that if a cysteine-substituted residue does not react with an MTS reagent, it is buried within the hydrophobic core of the protein[10]. However, this assumption fails if the engineered cysteine has undergone a post-translational modification (PTM)[10].

Engineered cysteines facing the extracellular space or lumen are highly susceptible to spontaneous disulfide bonding with free glutathione (glutathionylation) or free cysteine during protein maturation in the endoplasmic reticulum[10]. This PTM physically masks the thiol group, rendering it inert to MTS reagents and leading to false-negative accessibility data[10].

  • Corrective Action: If a functionally critical residue appears completely inaccessible, treat the preparation with a reducing agent like Dithiothreitol (DTT) to strip away PTMs before applying the MTS reagent[2][10].

References

  • Interchim. "MTS reagents - Interchim." interchim.fr.
  • Visser, F., et al. "Accessibility of substituted cysteines in TM2 and TM10 transmembrane segments in the Plasmodium falciparum equilibrative nucleoside transporter PfENT1." National Institutes of Health (PMC).
  • Tominaga, K., et al. "Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method." National Institutes of Health (PMC).
  • Zhao, R., et al. "Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation." American Journal of Physiology.
  • Lin, C.W., and Chen, T.Y. "Probing the Pore of ClC-0 by Substituted Cysteine Accessibility Method Using Methane Thiosulfonate Reagents." Journal of General Physiology.
  • Banerjee, A., et al. "Site-Directed Mutagenesis and Use of Bile Acid−MTS Conjugates to Probe the Role of Cysteines in the Human Apical Sodium-Dependent Bile Acid Transporter (SLC10A2)." Biochemistry - ACS Publications.
  • Karlin, A., and Akabas, M.H. "Substituted-cysteine accessibility method." Methods in Enzymology / ResearchGate.
  • Roberts, J.A., et al. "Cysteine Substitution Mutants Give Structural Insight and Identify ATP Binding and Activation Sites at P2X Receptors." Journal of Neuroscience.
  • Zhang, Y.W., et al. "1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide, MTS-MPP+, a novel scanning cysteine accessibility method (SCAM) reagent for monoamine transporter studies." National Institutes of Health (PMC).
  • Lynch, J.W., et al. "The Surface Accessibility of the Glycine Receptor M2–M3 Loop Is Increased in the Channel Open State." Journal of Neuroscience.

Sources

Exploratory

Synthesis Pathway and Structural Mapping Applications of 5-Aminopentyl Methanethiosulfonate Hydrobromide

Executive Summary 5-Aminopentyl Methanethiosulfonate Hydrobromide (often abbreviated as MTS-pentylamine) is a specialized, bifunctional biochemical reagent widely utilized in proteomics, structural biology, and ion chann...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminopentyl Methanethiosulfonate Hydrobromide (often abbreviated as MTS-pentylamine) is a specialized, bifunctional biochemical reagent widely utilized in proteomics, structural biology, and ion channel research[1]. By combining a highly reactive methanethiosulfonate (MTS) moiety with a positively charged primary amine tethered via a flexible 5-carbon alkyl chain, this compound serves as a critical probe in the Substituted Cysteine Accessibility Method (SCAM)[2].

This technical whitepaper details the causality-driven synthesis pathway of this reagent and outlines self-validating protocols for its application in site-directed sulfhydryl labeling, providing drug development professionals with a robust framework for structural mapping.

Physicochemical Properties & Analytical Characterization

To establish a baseline for analytical characterization and proper handling, the quantitative data for 5-Aminopentyl Methanethiosulfonate Hydrobromide is summarized below[3],[1]:

PropertyValue
Chemical Name 5-Aminopentyl Methanethiosulfonate Hydrobromide
CAS Number 351422-76-9
Molecular Formula C₆H₁₅NO₂S₂ · HBr
Molecular Weight 278.23 g/mol
Exact Mass 276.98058 g/mol
Melting Point 102 – 105 °C
Storage Conditions -20 °C Freezer, strictly desiccated

Synthesis Pathway: Mechanistic Causality

The synthesis of aminoalkyl methanethiosulfonates relies on a direct nucleophilic aliphatic substitution (Sₙ2) reaction between sodium methanethiosulfonate and an appropriate bromoalkylamine[4].

The Causality of the Hydrobromide Salt: A critical experimental choice in this synthesis is the use of 5-bromopentylamine hydrobromide rather than the free amine base. Primary amines are strong nucleophiles. If the free base were utilized, the amine group would competitively attack either the alkyl bromide of another molecule (causing uncontrolled self-polymerization) or the thiosulfonate group (leading to degradation). By utilizing the hydrobromide salt, the amine is protonated into a non-nucleophilic ammonium ion. This ensures that the methanethiosulfonate anion exclusively attacks the electrophilic carbon bearing the bromide leaving group, yielding the desired product with high specificity[4].

Synthesis A 5-Bromopentylamine Hydrobromide (Br-(CH2)5-NH3⁺ Br⁻) C Reflux in Acetonitrile (Inert Atmosphere) A->C B Sodium Methanethiosulfonate (Na⁺ ⁻SSO2CH3) B->C D 5-Aminopentyl MTS Hydrobromide (CH3SO2S-(CH2)5-NH3⁺ Br⁻) C->D SN2 Substitution E Sodium Bromide (NaBr) Precipitate C->E Insoluble Byproduct

Fig 1: SN2 synthesis pathway of 5-Aminopentyl Methanethiosulfonate Hydrobromide.

Experimental Protocol: Chemical Synthesis
  • Preparation: Suspend equimolar amounts of 5-bromopentylamine hydrobromide and sodium methanethiosulfonate in anhydrous acetonitrile[4].

  • Reaction: Stir the mixture and heat to reflux under an argon atmosphere overnight. The inert atmosphere is mandatory to prevent the oxidative dimerization of any trace free thiols.

  • Purification: Cool the reaction mixture to room temperature. The byproduct, sodium bromide (NaBr), is insoluble in acetonitrile and will precipitate out of the solution.

  • Filtration & Concentration: Filter out the NaBr precipitate. Concentrate the filtrate under reduced pressure to yield a crude yellow oil or solid.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol, add diethyl ether until slightly cloudy, and cool to -20 °C to crystallize the pure 5-aminopentyl methanethiosulfonate hydrobromide[3].

Application: Site-Directed Sulfhydryl Labeling (SCAM)

MTS reagents are the gold standard for probing the topology, pore dimensions, and gating mechanisms of membrane proteins, such as acetylcholine receptors and sodium ion channels[5],[2].

The Causality of pH Control in Thiol Reactivity: MTS reagents do not react with protonated thiols (-SH); they exclusively target the deprotonated thiolate anion (-S⁻). Therefore, the reaction buffer must be maintained at a pH (typically 7.0–8.5) that balances the formation of the nucleophilic thiolate against the competing risk of alkaline hydrolysis of the MTS reagent[5]. When the thiolate attacks the MTS sulfur, a stable mixed disulfide is formed, and methanesulfinic acid is expelled as a highly stable leaving group, driving the reaction to completion.

SCAM Protein Target Protein (Cys-SH) Deprotonation Buffer pH 7.0-8.5 Deprotonation Protein->Deprotonation Thiolate Protein Thiolate (Cys-S⁻) Deprotonation->Thiolate Reaction Thiol-Disulfide Exchange Thiolate->Reaction MTS 5-Aminopentyl MTS (CH3SO2S-R) MTS->Reaction Labeled Labeled Protein (Protein-S-S-R) Reaction->Labeled Mixed Disulfide Byproduct Methanesulfinic Acid (CH3SO2⁻) Reaction->Byproduct Leaving Group

Fig 2: Mechanism of thiol-disulfide exchange between a protein thiolate and the MTS reagent.

Self-Validating Protocol: SCAM Labeling
  • Reagent Preparation: Weigh 5-aminopentyl methanethiosulfonate hydrobromide and dissolve it in anhydrous DMSO to create a 100 mM master stock. Critical Step: Aqueous solutions of MTS reagents hydrolyze rapidly (half-life of minutes at pH 7.4). The working dilution must be prepared immediately prior to application.

  • Cell Perfusion: Express the single-cysteine mutant protein in the chosen model (e.g., Xenopus oocytes or HEK293 cells). Perfuse the cells with a physiological buffer (pH 7.4)[2].

  • Labeling: Introduce the MTS reagent at a final concentration of 1–5 mM into the perfusion chamber for 1 to 5 minutes.

  • Functional Assay: Monitor the real-time alteration in protein function (e.g., changes in ion channel conductance, macroscopic currents, or substrate affinity)[5].

  • Internal Validation (Reversibility): To confirm that the functional change is strictly due to covalent disulfide formation, perfuse the chamber with 10 mM Dithiothreitol (DTT) or 2-mercaptoethanol. The reduction of the mixed disulfide should strip the 5-aminopentyl moiety and restore the wild-type phenotype, validating the specificity of the labeling event.

References

  • Pascual, J. M., & Karlin, A. (1998). State-dependent Accessibility and Electrostatic Potential in the Channel of the Acetylcholine Receptor: Inferences from Rates of Reaction of Thiosulfonates with Substituted Cysteines in the M2 Segment of the α Subunit. The Journal of General Physiology, 111(6), 717-739.[Link]

  • Wild, M. R., Pos, K. M., & Dimroth, P. (2003). Site-directed sulfhydryl labeling of the oxaloacetate decarboxylase Na+ pump of Klebsiella pneumoniae: helix VIII comprises a portion of the sodium ion channel. Biochemistry, 42(40), 11615-11624.[Link]

Sources

Foundational

Half-life of 5-Aminopentyl Methanthiosulfonate in aqueous buffer solutions

An In-Depth Technical Guide to the Dynamics and Stability of 5-Aminopentyl Methanethiosulfonate in Aqueous Media Executive Summary For researchers employing the Substituted-Cysteine Accessibility Method (SCAM) or site-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Dynamics and Stability of 5-Aminopentyl Methanethiosulfonate in Aqueous Media

Executive Summary

For researchers employing the Substituted-Cysteine Accessibility Method (SCAM) or site-directed spin labeling (SDSL), methanethiosulfonate (MTS) reagents are indispensable tools for probing protein topology and ion channel gating mechanisms. Among these, 5-Aminopentyl Methanethiosulfonate (MTS-5-amine or MTSPeA) is utilized to introduce a positively charged, extended aliphatic side chain into engineered cysteine residues. However, the utility of MTS-amine reagents is strictly governed by their transient stability in aqueous solutions. This whitepaper provides a comprehensive mechanistic analysis of the half-life of 5-aminopentyl methanethiosulfonate, detailing the causality behind its degradation and establishing field-proven, self-validating protocols to ensure stoichiometric labeling.

Mechanistic Kinetics: The Hydrolysis of MTS-Amine Reagents

The fundamental reaction of MTS reagents involves a highly specific nucleophilic attack by a deprotonated protein thiol (thiolate, -S− ) on the sulfur atom of the methanethiosulfonate group, forming a stable mixed disulfide bond and releasing methanesulfinic acid as a leaving group[1].

However, in aqueous buffer solutions, MTS reagents are inherently unstable. They undergo competing degradation pathways that drastically reduce their effective concentration. For amino-alkyl MTS reagents like 5-aminopentyl methanethiosulfonate, degradation is driven by two primary mechanisms:

  • Base-Catalyzed Aqueous Hydrolysis: The hydroxide ion ( OH− ) in the buffer acts as a nucleophile, attacking the thiosulfonate sulfur. This reaction accelerates exponentially as the pH increases above 7.0[2].

  • Intramolecular Aminolysis: This is a degradation pathway unique to MTS reagents possessing a primary amine (such as MTSEA and MTS-5-amine). As the pH of the buffer approaches the pKa of the primary amine (typically ~9.0 - 10.0), a fraction of the amine becomes deprotonated. The free amine acts as a potent internal nucleophile, attacking its own thiosulfonate group to form a cyclic amine byproduct, rapidly destroying the reagent. While the 5-carbon chain of MTS-5-amine forms a less kinetically favored ring than the 2-carbon chain of MTSEA, intramolecular aminolysis still severely limits its half-life at alkaline pH.

G MTS 5-Aminopentyl MTS (Intact Reagent) Labeled Covalent Mixed Disulfide (Successful Labeling) MTS->Labeled pH 6.5-7.5 Rapid Nucleophilic Attack Hydrolysis Base-Catalyzed Hydrolysis (OH- attack) MTS->Hydrolysis Aqueous Buffer Accelerates at pH > 7.0 Aminolysis Intramolecular Aminolysis (Deprotonated Amine) MTS->Aminolysis pH > 8.0 Amine Deprotonation Thiol Protein Cysteine (-SH) Thiol->Labeled Degraded1 Methanesulfinic Acid + Symmetrical Disulfides Hydrolysis->Degraded1 Degraded2 Cyclic Amine Byproducts Aminolysis->Degraded2

Caption: Competing reaction pathways of 5-Aminopentyl MTS in aqueous physiological buffers.

Quantitative Data: Half-Life Profiling

The half-life ( t1/2​ ) of amino-alkyl MTS reagents is exquisitely sensitive to both pH and temperature. Because the intrinsic reactivity of MTS reagents with thiols is exceptionally high (on the order of 105 M−1 sec−1 )[3], successful labeling requires balancing the pH to be high enough to generate reactive protein thiolates, but low enough to prevent the rapid hydrolysis of the MTS reagent.

The following table synthesizes the established half-life kinetics for amino-alkyl MTS reagents (benchmarked against the closely related MTSEA) to guide experimental design[3],[4]:

Table 1: Estimated Half-Life of Amino-Alkyl MTS Reagents in Aqueous Buffers

Buffer pHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation PathwayExperimental Viability
pH 6.0 20°C~92 minutesSlow HydrolysisExcellent for prolonged incubation
pH 7.0 4°C~116 minutesModerate HydrolysisIdeal for temperature-sensitive proteins
pH 7.0 20°C~12 minutesHydrolysis & AminolysisStandard SCAM conditions (1-5 min reaction)
pH 7.4 20°C< 5 minutesAccelerated HydrolysisRequires rapid mixing and immediate use
pH 8.0+ 20°C< 2 minutesRapid Intramolecular AminolysisNot recommended; reagent degrades instantly

Note: The exact half-life can be monitored empirically using a 5-thio-2-nitrobenzoate (TNB) depletion assay, where the reaction of intact MTS with TNB produces a measurable decrease in absorbance at 412 nm[4].

Buffer Compatibility and Experimental Causality

The choice of buffer is a critical failure point in MTS labeling workflows. Because 5-aminopentyl MTS is an electrophile, any nucleophilic species in the buffer will act as a sink, destroying the reagent before it can reach the target protein.

Table 2: Buffer Compatibility Matrix

Buffer SystemCompatibilityMechanistic Rationale
MOPS / HEPES Excellent Non-nucleophilic sulfonic acid buffers. They maintain stable pKa in the optimal pH 6.5–7.5 range without reacting with the MTS group.
Phosphate (PBS) Good Non-nucleophilic. However, phosphate can precipitate multivalent cations if they are required for channel/protein stability.
Tris (TBS) Poor / Incompatible Tris contains a primary amine. It actively competes with target thiols for the MTS group and catalyzes reagent degradation[5].
DTT / β -ME Incompatible Reducing agents contain free thiols that will instantly consume the MTS reagent. They must be completely removed via dialysis/desalting prior to labeling.
Sodium Azide ( NaN3​ ) Incompatible Often used as a preservative, NaN3​ is a known catalyst for the hydrolysis of MTS reagents and must be avoided[4].

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. By strictly controlling the hydration state of the reagent and the timing of the reaction, researchers can guarantee stoichiometric labeling of target cysteines.

Phase 1: Preparation of Anhydrous Stock Solutions

Causality: MTS reagents are highly hygroscopic and will hydrolyze upon exposure to atmospheric moisture[3].

  • Equilibrate the sealed vial of 5-Aminopentyl Methanethiosulfonate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Dissolve the reagent in anhydrous, amine-free Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a high-concentration stock (e.g., 100 mM to 1 M).

  • Aliquot the stock into single-use tubes, purge with argon or nitrogen gas, and store at -20°C. Never store MTS reagents in aqueous solutions.

Phase 2: In Situ Protein Labeling

Causality: Because the half-life at pH 7.0 is ~12 minutes[3], the reagent must be added to the protein solution immediately, and the reaction must be quenched before degradation byproducts accumulate.

  • Prepare the target protein in a compatible buffer (e.g., 50 mM MOPS, 100 mM NaCl, pH 7.0). Ensure all reducing agents (DTT) have been removed.

  • Immediately prior to the reaction, dilute the DMSO stock into the aqueous protein buffer to achieve a final MTS concentration of 1 mM to 2.5 mM. (Maintain final DMSO concentration below 2% v/v to prevent protein denaturation).

  • Incubate the reaction mixture for 1 to 5 minutes at room temperature (20°C).

  • Quenching: Stop the reaction by adding a massive molar excess (10-100 mM) of a free thiol, such as L-cysteine or β -mercaptoethanol[1]. This instantly consumes any unreacted MTS reagent, preventing off-target effects during downstream processing.

  • Purify the labeled protein using size-exclusion chromatography (e.g., a desalting column) equilibrated with the final storage buffer to remove the quenched reagent and methanesulfinic acid byproducts[1].

Workflow Stock 1. Stock Preparation Anhydrous DMSO/DMF (-20°C) Buffer 2. Buffer Optimization pH 6.5 - 7.0 (Avoid Tris/DTT) Stock->Buffer Reaction 3. In Situ Labeling 1-5 min at 20°C or 15 min at 4°C Buffer->Reaction Quench 4. Reaction Quenching Add L-Cysteine or β-ME Reaction->Quench Purify 5. Purification Size-Exclusion Chromatography Quench->Purify

Caption: Optimized experimental workflow for SCAM labeling using MTS reagents.

References

  • Texas Tech University Health Sciences Center (TTUHSC) . MTS Reagents: Storage, Handling, and SCAM Protocols. Retrieved from:[Link]

  • American Chemical Society (ACS) . A Set of Three GdIII Spin Labels with Methanethiosulfonyl Groups for Bioconjugation Covering a Wide Range of EPR Line Widths. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC . Insights into the Mechanism of Pore Opening of Acid-sensing Ion Channel 1A. Retrieved from: [Link]

Sources

Exploratory

Probing Protein Topology and Cysteine Accessibility with 5-Aminopentyl Methanethiosulfonate (MTSPeA)

Executive Summary The mapping of membrane proteins, ion channel pores, and receptor binding pockets requires chemical probes that are both highly specific and structurally tunable. The Substituted Cysteine Accessibility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The mapping of membrane proteins, ion channel pores, and receptor binding pockets requires chemical probes that are both highly specific and structurally tunable. The Substituted Cysteine Accessibility Method (SCAM) has revolutionized structural biology by leveraging the stoichiometric reactivity of methanethiosulfonate (MTS) reagents with engineered cysteine residues[1]. While short-chain MTS reagents are standard, 5-Aminopentyl methanethiosulfonate hydrobromide (MTSPeA) provides a unique structural advantage. By extending a positively charged primary amine at the end of a 5-carbon alkyl spacer, MTSPeA acts as a "molecular ruler," allowing researchers to probe deeper into protein crevices and quantify steric distances with Angstrom-level precision[2].

This technical guide details the mechanistic causality of MTSPeA-cysteine interactions, outlines a self-validating experimental workflow, and provides the foundational protocols required for robust structural mapping.

The Chemistry and Causality of MTSPeA Interactions

MTS reagents are alkylthiosulfonates that react rapidly and selectively with the free sulfhydryl (thiol) groups of cysteine residues under mild physiological conditions[1]. The specific compound, 5-aminopentyl methanethiosulfonate hydrobromide (CAS No. 351422-76-9)[3], features a methanesulfonate leaving group and a 5-carbon aliphatic chain terminating in a primary amine.

Reaction Mechanism

The reaction is driven by nucleophilic attack. The deprotonated thiolate anion (S⁻) of the cysteine residue attacks the electrophilic sulfur of the MTS reagent. This forms a stable, mixed disulfide bond while releasing methanesulfinic acid as a leaving group[1]. Because the leaving group departs rapidly, the reaction is highly efficient and stoichiometric.

ReactionMechanism Cys Free Cysteine (Protein-SH) Intermediate Transition State (Nucleophilic Attack) Cys->Intermediate Thiolate (S-) attacks MTS 5-Aminopentyl MTS (CH3SO2-S-C5H10-NH3+) MTS->Intermediate Electrophilic sulfur Product Mixed Disulfide (Protein-S-S-C5H10-NH3+) Intermediate->Product Covalent bond LeavingGroup Methanesulfinic Acid (CH3SO2H) Intermediate->LeavingGroup Leaving group

Chemical reaction pathway of 5-Aminopentyl MTS with a cysteine residue.

The "Molecular Ruler" Concept

The primary advantage of MTSPeA over its shorter counterparts (like MTSEA) is its length. When mapping a permeation pathway, a short-chain reagent might covalently bind to a buried cysteine but fail to physically occlude the pore. By utilizing a homologous series of n-alkyl-MTS reagents, researchers can systematically increase the steric bulk to quantify the exact distance from the mutated cysteine to the functional core of the protein[2].

Table 1: Physicochemical Properties of Alkyl-Amine MTS Reagents

ReagentSpacer LengthAlkyl ChainEstimated Extended LengthNet Charge (pH 7.4)Application Focus
MTSEA 2 carbonsEthyl~6.0 Å+1Shallow pore mapping
MTSPA 3 carbonsPropyl~7.5 Å+1Intermediate pore mapping
MTSBA 4 carbonsButyl~9.0 Å+1Deep pore mapping
MTSPeA 5 carbonsPentyl~10.5 Å+1Extended reach distance probing

Designing a Self-Validating SCAM Protocol

A critical failure point in SCAM is the assumption that all observed functional changes post-perfusion are due to covalent cysteine modification. As demonstrated in studies of the CFTR chloride channel, certain negatively and positively charged MTS reagents can act as direct pore blockers independent of cysteine modification[4].

To ensure trustworthiness and data integrity, your experimental design must be a self-validating system incorporating background nullification and chemical reversibility.

SCAMWorkflow Mutagenesis 1. Site-Directed Mutagenesis (Cys-less background + Target Cys) Expression 2. Protein Expression (e.g., Xenopus oocytes) Mutagenesis->Expression Perfusion 3. MTSPeA Application (1-5 mM, pH 7.4) Expression->Perfusion Readout 4. Functional Readout (Patch-clamp recording) Perfusion->Readout Measure functional shift Validation 5. DTT Reversal (Cleave disulfide bond) Readout->Validation Confirm covalent linkage

Self-validating SCAM experimental workflow using MTSPeA.

Step-by-Step Methodology: MTSPeA Labeling in Ion Channels

The following protocol outlines the optimal conditions for utilizing MTSPeA in whole-cell electrophysiology or binding assays[1],[5].

Table 2: MTSPeA Reaction Kinetics & Stability Parameters

ParameterValue / ConditionCausality / Implication
Target Reactivity Free Sulfhydryl (-SH)Highly specific to cysteine residues over other amino acids.
Optimal pH Range 7.0 – 7.4Balances thiolate (S⁻) formation with reagent hydrolysis rate.
Aqueous Half-Life < 15 minutes (at pH 7.0)Requires immediate preparation before perfusion to prevent degradation.
Reversibility Agent 10 mM DTT or TCEPCleaves the mixed disulfide bond to restore wild-type function.
Phase 1: Background Nullification (Control)
  • Generate a Cys-less Construct: Mutate all endogenous, solvent-accessible cysteines in your target protein to serine or alanine.

  • Verify Wild-Type Function: Ensure the Cys-less mutant retains baseline functional activity.

  • Negative Control Perfusion: Perfuse the Cys-less construct with 2.5 mM MTSPeA. Causality: If a functional change is observed here, MTSPeA is acting as a non-covalent blocker[4]. This background effect must be subtracted from future data.

Phase 2: Reagent Preparation
  • Storage: Store MTSPeA powder in a desiccator at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation[1].

  • Solubilization: MTS reagents hydrolyze rapidly in aqueous buffers[1]. Prepare a 100x stock solution in anhydrous DMSO.

  • Working Dilution: Immediately prior to perfusion (within 2-3 minutes), dilute the stock to a final concentration of 1 to 5 mM in your physiological recording buffer (pH 7.4).

Phase 3: Perfusion and Functional Readout
  • Establish Baseline: Record the baseline current or binding affinity of the single-Cys mutant.

  • Application: Perfuse the 1-5 mM MTSPeA solution for 1 to 5 minutes.

  • Washout: Rapidly wash the chamber with standard extracellular buffer to remove unreacted MTSPeA.

  • Quantification: Measure the fractional inhibition or activation. Causality: The addition of the bulky, positively charged 5-aminopentyl group into a confined pore space will electrostatically repel cations or sterically occlude the permeation pathway[5].

Phase 4: Validation via Reduction
  • Apply Reducing Agent: Perfuse the chamber with 10 mM Dithiothreitol (DTT) or Acetylcysteine (ACC) for 5 minutes[6].

  • Confirm Reversibility: Causality: DTT reduces the mixed disulfide bond, stripping the 5-aminopentyl moiety and restoring the free cysteine[6]. If the current recovers to baseline, the initial functional shift was definitively caused by covalent modification.

Sources

Foundational

An In-depth Technical Guide to Elucidating Membrane Protein Topology Using Thiol-Reactive Probes

Introduction: The Challenge of Mapping the Unseen Integral membrane proteins are the gatekeepers and communicators of the cell, mediating a vast array of physiological processes. Their function is inextricably linked to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Mapping the Unseen

Integral membrane proteins are the gatekeepers and communicators of the cell, mediating a vast array of physiological processes. Their function is inextricably linked to their structure, particularly their topology—the orientation and arrangement of their transmembrane domains (TMDs) within the lipid bilayer.[1][2][3] Understanding this topology is a critical step in deciphering their mechanisms of action and for the rational design of therapeutics targeting these essential molecules.[4][5] However, the hydrophobic nature of membrane proteins presents significant challenges to traditional structural biology techniques.[1][3]

This guide provides a comprehensive overview of a powerful and versatile biochemical approach for determining membrane protein topology: the use of thiol-reactive probes. We will delve into the core principles, experimental workflows, and data interpretation strategies that underpin this methodology, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently apply these techniques in their own work.

The Principle: Exploiting the Reactivity of Cysteine

The foundation of this approach lies in the unique chemical properties of the amino acid cysteine. Its sulfhydryl group (-SH) is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻), making it highly reactive towards specific electrophilic compounds.[6] By strategically introducing cysteine residues at specific locations within a membrane protein through site-directed mutagenesis, we can create unique chemical "handles" for probing the protein's architecture.[7]

The core strategy, known as the Substituted Cysteine Accessibility Method (SCAM), involves systematically replacing individual amino acids with cysteine.[8][9][10][11] The accessibility of these engineered cysteines to membrane-impermeant and membrane-permeant thiol-reactive probes then reveals their location relative to the lipid bilayer.[8][12][13] If a cysteine residue is accessible to a membrane-impermeant probe, it is located in an extracellular or lumenal domain. Conversely, if it is only accessible after cell permeabilization or to a membrane-permeant probe, it resides in a cytoplasmic domain. Cysteines within the transmembrane domain are generally inaccessible to polar probes.[14]

The Toolkit: A Survey of Thiol-Reactive Probes

A diverse arsenal of thiol-reactive probes is available, each with distinct properties that can be tailored to specific experimental needs. The choice of probe is critical and depends on factors such as membrane permeability, size, charge, and the desired detection method.

Key Classes of Thiol-Reactive Probes:
  • Maleimides: These are among the most widely used thiol-reactive reagents due to their high specificity for sulfhydryl groups over other nucleophilic residues like amines, especially at neutral pH.[15][16][17][18][19] They form stable thioether bonds with cysteines.[17] A vast array of maleimide derivatives are commercially available, conjugated to various reporter molecules.[14]

  • Iodoacetamides: These reagents also react with cysteine residues to form stable thioether bonds. While effective, they can exhibit some reactivity towards other residues like histidine and methionine, requiring careful control of reaction conditions.[17]

  • Methanethiosulfonates (MTS): These reagents are highly reactive and selective for thiols.[19] They form a disulfide bond with the cysteine, which can be advantageous as this linkage is reversible with reducing agents.[17]

Detection Modalities:

The versatility of thiol-reactive probes is further enhanced by the variety of detectable tags that can be attached:

  • Fluorophores: Fluorescently tagged probes, such as those conjugated to Alexa Fluor, BODIPY, or fluorescein, allow for sensitive detection using fluorescence microscopy, flow cytometry, or in-gel fluorescence scanning.[6][20][21][22] Fluorogenic probes, which only become fluorescent upon reaction with a thiol, are particularly valuable for reducing background noise.[16][18][21][23]

  • Biotin: Biotinylated probes enable detection via streptavidin-HRP conjugates in Western blotting or through affinity purification of labeled proteins.[14]

  • Mass Tags: Probes with attached mass tags, such as polyethylene glycol (PEG), can be used to introduce a mass shift that is detectable by SDS-PAGE and mass spectrometry.[14] This is particularly useful for quantifying the extent of labeling.

  • Radioisotopes: Radiolabeled probes offer high sensitivity for autoradiographic detection.[14]

Quantitative Data Summary: Properties of Common Thiol-Reactive Probes
Probe Class Reactive Group Optimal pH Membrane Permeability Bond Type Key Features
Maleimides Maleimide6.5 - 7.5Variable (depends on derivative)Thioether (stable)High thiol specificity.[16][17] Wide variety of conjugates available.[14]
Iodoacetamides Iodoacetyl7.0 - 8.5Generally permeableThioether (stable)Can react with other residues (His, Met).[17]
Methanethiosulfonates (MTS) Thiosulfonate~7.0Charged derivatives are impermeantDisulfide (reversible)Highly reactive and thiol-selective.[19] Reversibility allows for dynamic studies.[17]

Experimental Workflow: A Step-by-Step Guide to SCAM

The successful application of thiol-reactive probes for membrane protein topology mapping requires a systematic and well-controlled experimental approach.

Diagram: The Substituted Cysteine Accessibility Method (SCAM) Workflow

SCAM_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis start 1. Cysteine-less Template Generation mutagenesis 2. Site-Directed Mutagenesis start->mutagenesis Introduce single cysteines expression 3. Protein Expression mutagenesis->expression Express mutants in host cells intact 4a. Labeling of Intact Cells expression->intact Membrane-impermeant probe permeabilized 4b. Labeling of Permeabilized Cells expression->permeabilized Membrane-permeant or impermeant probe detection 5. Detection of Labeled Protein intact->detection permeabilized->detection interpretation 6. Topological Interpretation detection->interpretation

Caption: The SCAM workflow for membrane protein topology mapping.

Detailed Experimental Protocol:

Part 1: Generation of Cysteine Mutants

  • Create a Cysteine-less Template: The first crucial step is to generate a "cysteine-less" version of the target protein where all native, non-essential cysteine residues are mutated to a non-reactive amino acid, typically alanine or serine.[24] This minimizes background labeling and ensures that any observed reactivity is due to the engineered cysteine.

  • Site-Directed Mutagenesis: Using the cysteine-less template, systematically introduce single cysteine mutations at desired positions throughout the protein sequence.[7][25][26] It is advisable to target residues in predicted loop regions first, as these are more likely to be accessible to probes.

  • Protein Expression: Express the individual cysteine mutants in a suitable expression system (e.g., E. coli, yeast, or mammalian cells). It is important to verify that the mutations do not significantly alter protein expression levels or cause misfolding.

Part 2: Thiol-Reactive Labeling

  • Cell Preparation: Harvest the cells expressing the cysteine mutants. For experiments with intact cells, proceed directly to labeling. For experiments requiring access to the cytoplasm, permeabilize the plasma membrane using a mild detergent like digitonin.[27]

  • Labeling Reaction: Incubate the intact or permeabilized cells with the chosen thiol-reactive probe under optimized conditions (concentration, temperature, and time). It is critical to include appropriate controls, such as the cysteine-less parent protein and mock-transfected cells, to assess non-specific labeling.

  • Quenching: Stop the labeling reaction by adding an excess of a small, membrane-permeant thiol-containing compound, such as L-cysteine or dithiothreitol (DTT), to consume any unreacted probe.[17]

Part 3: Analysis and Interpretation

  • Protein Solubilization and Detection: Lyse the cells and solubilize the membrane proteins. The method of detection will depend on the probe used. For fluorescent probes, this may involve in-gel fluorescence scanning or fluorescence microscopy. For biotinylated probes, Western blotting with a streptavidin-HRP conjugate is typically employed.

  • Data Interpretation:

    • Extracellular/Lumenal Residues: Cysteines that are labeled by a membrane-impermeant probe in intact cells are located on the extracellular or lumenal side of the membrane.

    • Cytoplasmic Residues: Cysteines that are only labeled after cell permeabilization are located on the cytoplasmic side.

    • Transmembrane Residues: Cysteines located within the hydrophobic core of the membrane will generally be inaccessible to polar probes and will not be labeled.

By systematically mapping the accessibility of a series of cysteine mutants, a detailed topological model of the membrane protein can be constructed.

Advanced Applications and Considerations

Beyond basic topology mapping, thiol-reactive probes can be employed for more sophisticated structural and functional studies.

  • Mapping Binding Pockets and Channel Linings: SCAM can be used to identify residues that line substrate binding pockets or ion channel pores.[9][10] The binding of a ligand or the opening/closing of a channel can alter the accessibility of specific cysteine residues to probes.

  • Probing Conformational Changes: Changes in protein conformation can be monitored by observing changes in cysteine accessibility.[28] This can provide insights into the dynamic nature of membrane protein function.

  • Integration with Mass Spectrometry: Combining cysteine labeling with mass spectrometry allows for the precise identification of labeled peptides, providing high-resolution structural information.[4][29][30][31]

Diagram: Logic for Interpreting SCAM Results

SCAM_Logic start Cysteine Mutant intact Intact Cells + Impermeant Probe start->intact permeabilized Permeabilized Cells + Probe start->permeabilized labeled_intact Labeled? intact->labeled_intact labeled_perm Labeled? permeabilized->labeled_perm extracellular Extracellular/ Lumenal labeled_intact->extracellular Yes transmembrane Transmembrane/ Inaccessible labeled_intact->transmembrane No cytoplasmic Cytoplasmic labeled_perm->cytoplasmic Yes labeled_perm->transmembrane No

Caption: Decision tree for interpreting SCAM labeling patterns.

Conclusion: A Powerful and Adaptable Technique

The use of thiol-reactive probes, particularly within the framework of the Substituted Cysteine Accessibility Method, provides a robust and versatile approach for elucidating the topology of membrane proteins.[8][13] By combining site-directed mutagenesis with a diverse array of chemical probes, researchers can gain invaluable insights into the structure and function of these challenging yet critically important molecules. As probe chemistry and detection methods continue to advance, the power and precision of this technique will undoubtedly continue to grow, furthering our understanding of the intricate world of membrane biology.

References

  • Improved Protocol for High-Throughput Cysteine Scanning Mutagenesis. BioTechniques.
  • Mapping of Membrane Protein Topology by Substituted Cysteine Accessibility Method (SCAM™). Methods in Molecular Biology. [Link]

  • The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure. Current Protocols in Neuroscience. [Link]

  • Application of SCAM (substituted cysteine accessibility method) to gap junction intercellular channels. Cell Communication & Adhesion. [Link]

  • Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™). Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Application of SCAM (Substituted Cysteine Accessibility Method) to Gap Junction Intercellular Channels. Cell Communication & Adhesion. [Link]

  • Biochemical approaches to determination of membrane protein topology. ResearchGate. [Link]

  • Exploring Uniform, Dual, and Dynamic Topologies of Membrane Proteins by Substituted Cysteine Accessibility Method (SCAM™). Springer Nature Experiments. [Link]

  • Labeling Protein with Thiol-reactive Probes. Bio-protocol. [Link]

  • Thiol-Selective Fluorogenic Probes for Labeling and Release. Journal of the American Chemical Society. [Link]

  • Non-invasive tools for analysis of plasma membrane protein topology in living cells. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Membrane Topology and Insertion of Membrane Proteins: Search for Topogenic Signals. Microbiology and Molecular Biology Reviews. [Link]

  • Mass Spectrometry Accelerates Membrane Protein Analysis. Trends in Pharmacological Sciences. [Link]

  • Membrane Topology and Insertion of Membrane Proteins: Search for Topogenic Signals. ASM Journals. [Link]

  • Advances in Mass Spectrometry-Based Footprinting of Membrane Proteins. Accounts of Chemical Research. [Link]

  • A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods. [Link]

  • Thiol-Selective Fluorogenic Probes for Labeling and Release. Journal of the American Chemical Society. [Link]

  • A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. Methods. [Link]

  • Membrane protein topology: The messy process of guiding proteins into membranes. eLife. [Link]

  • Schematic representation of cysteine scanning mutagenesis methodology. ResearchGate. [Link]

  • Determining Membrane Protein Topology Using Fluorescence Protease Protection (FPP). Journal of Visualized Experiments. [Link]

  • Fluorescent labeling of specific cysteine residues using CyMPL. Journal of Visualized Experiments. [Link]

  • A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. Organic Letters. [Link]

  • Thiol Reactive Probes and Chemosensors. Chemical Society Reviews. [Link]

  • A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell. [Link]

  • Membrane topology and insertion of membrane proteins: search for topogenic signals. Microbiology and Molecular Biology Reviews. [Link]

  • Mass spectrometry of intact membrane proteins: shifting towards a more native-like context. The FEBS Journal. [Link]

  • Advances in mass spectrometry on membrane proteins. Digital Commons@Becker. [Link]

  • Reactive fluorescent probe for covalent membrane-anchoring: enabling real-time imaging of protein aggregation dynamics in live cells. Chemical Science. [Link]

  • Recent advances in thiol and sulfide reactive probes. Journal of Cellular Biochemistry. [Link]

  • Thiol-Selective Fluorogenic Probes for Labeling and Release. ACS Publications. [Link]

  • Membrane proteins: from sequence to structure. Oxford Academic. [Link]

  • Improved protocol for high-throughput cysteine scanning mutagenesis. BioTechniques. [Link]

  • Complete cysteine-scanning mutagenesis of the Salmonella typhimurium melibiose permease. Journal of Biological Chemistry. [Link]

  • Lipids and topological rules governing membrane protein assembly. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Mass Spectrometry of Membrane Proteins: A Focus on Aquaporins. Chemical Reviews. [Link]

  • Probing Conformational Changes of Prestin with Thiol-Reactive Optical Switches. Biophysical Journal. [Link]

  • Prediction of membrane-protein topology from first principles. PNAS. [Link]

  • Cysteine Scanning Mutagenesis of Transmembrane Domain 10 in Organic Anion Transporting Polypeptide 1B1. Biochemistry. [Link]

  • Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding. Nature Protocols. [Link]

  • Exploring structural dynamics of a membrane protein by combining bioorthogonal chemistry and cysteine mutagenesis. eLife. [Link]

  • Reactive fluorescent probe for covalent membrane-anchoring: enabling real-time imaging of protein aggregation dynamics in live cells. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for site-directed cysteine labeling with 5-Aminopentyl Methanthiosulfonate

Application Note: Site-Directed Cysteine Labeling with 5-Aminopentyl Methanethiosulfonate (5-AP-MTS) Introduction & Theoretical Framework The Substituted Cysteine Accessibility Method (SCAM™) is a premier biochemical and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Site-Directed Cysteine Labeling with 5-Aminopentyl Methanethiosulfonate (5-AP-MTS)

Introduction & Theoretical Framework

The Substituted Cysteine Accessibility Method (SCAM™) is a premier biochemical and biophysical technique for mapping the topology, pore-lining residues, and conformational dynamics of membrane proteins, particularly ion channels and transporters[1]. The method relies on the rapid, specific, and stoichiometric reaction of methanethiosulfonate (MTS) reagents with the sulfhydryl group of cysteine residues in their thiolate form, resulting in a stable mixed disulfide bond[2].

While traditional reagents like MTSEA (2-aminoethyl) and MTSET (trimethylammonium ethyl) are standard in the field, 5-Aminopentyl Methanethiosulfonate (5-AP-MTS) offers a distinct geometric advantage. By appending a flexible 5-carbon aliphatic linker terminating in a positively charged primary amine, 5-AP-MTS can probe deeper structural crevices, assess the physical dimensions of a channel pore, and evaluate the electrostatic potential at an extended radius from the protein backbone[3].

Experimental Design & Causality (The "Why")

To ensure a rigorous, self-validating system, the experimental design must isolate the variable of interest: the single introduced cysteine. Every step in this protocol is driven by specific mechanistic causality:

  • Cys-less Background Generation: All endogenous, solvent-accessible cysteines must be mutated (typically to serine or alanine) to create a "cys-less" wild-type functional equivalent. This guarantees that any functional perturbation observed upon 5-AP-MTS application is exclusively due to the target residue[4].

  • State-Dependent Accessibility: Because ion channels and transporters transition between multiple conformational states (e.g., open, closed, desensitized), 5-AP-MTS labeling should be performed under specific clamping conditions (voltage or ligand-bound) to capture state-dependent solvent accessibility[5].

  • Trans-Membrane Leak Mitigation: Uncharged or moderately permeable MTS reagents can sometimes cross the membrane over time or through transient patch-clamp leaks. To prevent "wrong-sided" (trans) modification, a membrane-impermeant thiol scavenger (e.g., 20 mM free cysteine) is applied to the intracellular compartment when probing extracellular accessibility[6].

  • Hydrolysis Kinetics: MTS reagents are highly susceptible to hydrolysis in aqueous buffers. 5-AP-MTS must be dissolved in anhydrous organic solvents and diluted immediately before use to prevent the formation of unreactive sulfonic acids[6].

Quantitative Data: MTS Reagent Optimization

Selecting the correct MTS reagent requires balancing charge, steric bulk, and membrane permeability. The following table summarizes key parameters for SCAM optimization to help benchmark 5-AP-MTS against other common probes:

MTS ReagentChemical NameCharge (pH 7.4)Carbon Linker LengthMembrane PermeabilityTypical Application Conc.
MTSEA 2-Aminoethyl MTS+12Moderate / High1.0 - 2.5 mM
MTSET [2-(Trimethylammonium)ethyl] MTS+12Impermeant0.1 - 1.0 mM
MTSES 2-Sulfonatoethyl MTS-12Impermeant2.0 - 10.0 mM
5-AP-MTS 5-Aminopentyl MTS+15Moderate1.0 - 5.0 mM

Step-by-Step Methodology

Phase 1: Protein Engineering and Expression

  • Mutagenesis: Generate a cys-less background of your target protein. Verify that this mutant retains wild-type functionality via electrophysiology or transport assays[4].

  • Substitution: Introduce single cysteine mutations at the target residues (e.g., putative pore-lining alpha-helices) using site-directed mutagenesis.

  • Expression: Express the mutant constructs in a suitable heterologous system (e.g., Xenopus laevis oocytes or HEK293 cells). Allow 24-48 hours for membrane trafficking.

Phase 2: Reagent Preparation

  • Stock Solution: Weigh 5-AP-MTS hydrobromide (CAS #351422-76-9)[3]. Dissolve in anhydrous DMSO or DMF to create a 100 mM to 200 mM stock. Caution: Keep desiccated at -20°C, protect from light, and avoid moisture.

  • Working Dilution: Immediately prior to application (within 1 minute of use), dilute the stock into the extracellular recording buffer (e.g., ND96 or HEPES-buffered saline, pH 7.4) to a final concentration of 1.0 - 5.0 mM[1].

Phase 3: Labeling and Functional Readout (Electrophysiology)

  • Baseline Recording: Establish a stable baseline current for the single-cysteine mutant using whole-cell patch-clamp or two-electrode voltage clamp (TEVC).

  • State-Locking (Optional): Apply the activating ligand or holding potential to lock the protein in the desired conformational state[5].

  • 5-AP-MTS Application: Perfuse the 5-AP-MTS working solution into the recording chamber. Monitor the current in real-time. A successful modification will typically manifest as an irreversible change in macroscopic current (inhibition or potentiation) due to the steric bulk and positive charge of the aminopentyl group in the pore[5].

  • Washout: Rapidly wash the chamber with standard recording buffer for 3-5 minutes to remove unreacted 5-AP-MTS.

  • Verification: Re-apply the activating stimulus. If the current alteration persists post-washout, covalent modification of the cysteine has occurred.

Troubleshooting & Self-Validation Workflows

A robust protocol must account for false negatives. If 5-AP-MTS application yields no functional alteration, do not immediately assume the residue is inaccessible. Implement the following self-validating checks:

  • Validation of Silent Modification (Competition Assay): The residue may be labeled, but the addition of the 5-aminopentyl group does not perturb channel function. Validation: Pre-incubate the channel with 5-AP-MTS, wash thoroughly, and then apply a known modifying reagent that does alter function (e.g., MTSEA-biotin or MTSET). If the second reagent fails to modify the protein, 5-AP-MTS successfully bound the site but was functionally silent[7].

  • Post-Translational Modifications: Engineered cysteines can undergo spontaneous glutathionylation in the ER/Golgi, rendering them unreactive to MTS reagents[7]. Validation: Briefly treat cells with a mild, membrane-impermeant reducing agent (e.g., 1-2 mM DTT) and wash thoroughly before 5-AP-MTS application to ensure free thiols are available for the reaction[8].

Experimental Workflow Visualization

SCAM_Workflow cluster_labeling 5-AP-MTS Labeling Reaction WT Wild-Type Protein (Native Cysteines) CysLess Cys-Less Mutant (Endogenous Cys Mutated) WT->CysLess Mutagenesis SingleCys Single Cys Substitution (Target Position) CysLess->SingleCys Site-Directed Mutagenesis MTS_App Apply 5-AP-MTS (1-5 mM, 1-5 min) SingleCys->MTS_App Express & Expose Disulfide Mixed Disulfide Formation (Cys-S-S-R) MTS_App->Disulfide Readout Functional Readout (Electrophysiology / Binding) Disulfide->Readout Measure Activity Change

Workflow of the Substituted Cysteine Accessibility Method (SCAM) using 5-AP-MTS.

References

  • Kanda, V. et al. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. PMC. Retrieved from[Link]

  • Texas Tech University Health Sciences Center. MTS reagents: A useful strategy is to introduce individual cysteine residues... Retrieved from[Link]

  • Interchim. Fluorescent MTS. Retrieved from[Link]

  • Karlin, A., & Akabas, M. H. (1998). Substituted-cysteine accessibility method. ResearchGate. Retrieved from[Link]

  • American Journal of Physiology. Impact of posttranslational modifications of engineered cysteines on the substituted cysteine accessibility method: evidence for glutathionylation. Retrieved from [Link]

Sources

Application

Application Note: Preparation and Handling of 5-Aminopentyl Methanthiosulfonate Hydrobromide (MTSPeA) Stock Solutions

Target Audience: Researchers, biophysicists, and drug development professionals. Application: Substituted-Cysteine Accessibility Method (SCAM), Ion Channel Gating, and Protein Topology Mapping.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Application: Substituted-Cysteine Accessibility Method (SCAM), Ion Channel Gating, and Protein Topology Mapping.

Introduction & Mechanistic Rationale

5-Aminopentyl Methanthiosulfonate Hydrobromide (MTSPeA or 5-Aminopentyl MTS HBr) is a highly reactive, water-soluble methanethiosulfonate (MTS) reagent[1]. It is a cornerstone chemical probe in the Substituted-Cysteine Accessibility Method (SCAM), a technique pioneered to map the topology and conformational dynamics of membrane proteins and ion channels[2].

The Causality of the Chemical Choice: When a native or engineered cysteine residue is in a reduced state, its sulfhydryl group (-SH) acts as a nucleophile. It attacks the sulfur atom of the MTSPeA reagent, displacing the methanesulfinate leaving group and forming a covalent mixed disulfide bond[3]. MTSPeA specifically introduces a flexible 5-carbon alkyl chain terminating in a positively charged primary amine. This modification alters the local electrostatic environment and steric bulk of the protein pore, allowing researchers to measure changes in ion channel conductance or ligand binding affinity to determine if the mutated cysteine is exposed to the aqueous pathway[4].

Mechanism Protein Target Protein (Reduced -SH) Intermediate Nucleophilic Attack Protein->Intermediate MTS MTSPeA Reagent (CH3-SO2-S-R) MTS->Intermediate Product Modified Protein (Mixed Disulfide) Intermediate->Product Covalent Bond Leaving Leaving Group (Methanesulfinate) Intermediate->Leaving Cleavage

Mechanism of cysteine modification by MTSPeA via nucleophilic attack and disulfide formation.

Physicochemical Properties & Stability Profile

A critical failure point in SCAM experiments is the degradation of the MTS reagent prior to protein exposure. MTS reagents are highly susceptible to hydrolysis in aqueous buffers, particularly at neutral to basic pH[5]. The half-life of primary amine-containing MTS reagents (like MTSEA and MTSPeA) in physiological buffer (pH 7.0, 20°C) is approximately 11 to 15 minutes[6][7][8].

Because of this rapid hydrolysis, MTSPeA cannot be stored in aqueous solutions . Stock solutions must be prepared in anhydrous organic solvents, with Dimethyl Sulfoxide (DMSO) being the gold standard[2][4].

Table 1: Physicochemical Properties of MTSPeA
PropertySpecification
Chemical Name 5-Aminopentyl Methanthiosulfonate Hydrobromide
Synonyms MTSPeA, 5-Aminopentyl MTS HBr
CAS Number 351422-76-9[9][10]
Molecular Formula C6H16BrNO2S2[10]
Molecular Weight 278.23 g/mol
Optimal Stock Solvent Anhydrous DMSO (≤ 0.01% water)[2]
Aqueous Half-Life ~11–15 min (at pH 7.0, 20°C)[6][7]

Experimental Protocol: Stock and Working Solution Preparation

To ensure a self-validating and reproducible system, this protocol isolates the reagent from atmospheric moisture and precisely controls the timing of aqueous dilution.

Part A: Preparation of 100 mM Anhydrous Stock Solution

Goal: Create a stable, highly concentrated stock that prevents premature methanesulfinate cleavage.

  • Equilibration: Remove the lyophilized MTSPeA vial from -20°C storage. Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Rationale: Opening a cold vial causes atmospheric moisture to condense on the powder, initiating irreversible hydrolysis.

  • Solvent Preparation: Use only newly opened, high-purity Anhydrous DMSO (≥99.9%, packaged under argon).

  • Dissolution: Calculate the required volume of DMSO to achieve a 100 mM stock. For example, to dissolve 10 mg of MTSPeA (MW = 278.23 g/mol ):

    • Moles = 0.010 g / 278.23 g/mol = 3.59 × 10⁻⁵ mol

    • Volume for 100 mM = 3.59 × 10⁻⁵ mol / 0.100 mol/L = 359 µL of Anhydrous DMSO.

  • Aliquoting: Divide the 100 mM stock into single-use aliquots (e.g., 10–20 µL) in inert, tightly sealed microcentrifuge tubes.

  • Storage: Store aliquots immediately at -80°C. When stored properly, anhydrous DMSO stocks are stable for up to 6 months[2][11].

Part B: Preparation of Aqueous Working Solution (0.1 mM – 2 mM)

Goal: Dilute the reagent for physiological application while outrunning the hydrolysis kinetics.

  • Thawing: Thaw a single 100 mM DMSO aliquot on ice just prior to the experiment.

  • Buffer Preparation: Prepare your experimental buffer (e.g., ND96 or standard extracellular recording solution). Ensure the pH is strictly ≤ 7.4. Rationale: Higher pH exponentially accelerates MTS hydrolysis[5].

  • Dilution (The Critical Step): Pipette the required volume of the 100 mM stock directly into the recording buffer to achieve your final concentration (typically 0.1 to 2 mM)[2][3]. Vortex immediately for 3 seconds.

  • Immediate Application: Apply the working solution to your cells or protein preparation within 1 to 3 minutes of dilution . Discard any unused aqueous working solution after 10 minutes; do not attempt to save or reuse it[3][5].

Part C: Reaction Quenching

To halt the labeling reaction and prevent off-target modification, quench the unreacted MTSPeA by adding a vast molar excess of a reducing agent or free thiol, such as 10–50 mM Dithiothreitol (DTT) or L-cysteine[6][12]. Incubate for 5 minutes, followed by standard washout or desalting procedures.

Table 2: Dilution Guide for 1 mL Aqueous Working Solutions

(Using a 100 mM MTSPeA DMSO Stock)

Final Target ConcentrationVolume of 100 mM StockVolume of Aqueous BufferFinal DMSO %
2.0 mM 20.0 µL980.0 µL2.0%
1.0 mM 10.0 µL990.0 µL1.0%
0.5 mM 5.0 µL995.0 µL0.5%
0.1 mM 1.0 µL999.0 µL0.1%

Note: For live-cell electrophysiology, keep the final DMSO concentration below 1% to prevent solvent-induced membrane destabilization[2].

Workflow Visualization

Workflow A 1. Reagent Equilibration Warm to RT to prevent moisture B 2. Stock Preparation Dissolve in Anhydrous DMSO (100 mM) A->B C 3. Storage Aliquot & Store at -80°C B->C D 4. Working Solution Dilute in Buffer (0.1 - 2 mM) C->D Thaw on ice E 5. Protein Labeling Apply immediately (t1/2 ≈ 12 min) D->E Critical: Time-sensitive F 6. Quenching Add DTT or L-Cysteine E->F

Workflow for the preparation, storage, and application of MTSPeA stock solutions.

Sources

Method

Application Note: Site-Specific Bioconjugation via 5-Aminopentyl MTS Labeling and NHS-Ester Chemistry

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Advanced Technical Guide and Validated Protocol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Advanced Technical Guide and Validated Protocol.

Introduction & Mechanistic Rationale

Traditional bioconjugation relies heavily on targeting native lysine residues using N-hydroxysuccinimide (NHS) esters. However, because lysines are abundant and distributed randomly across protein surfaces, this approach is inherently stochastic, yielding highly heterogeneous mixtures with variable Degrees of Labeling (DOL)[]. For applications requiring strict stoichiometric control—such as Antibody-Drug Conjugates (ADCs), FRET sensors, or structural probing—site-specific conjugation is mandatory.

This protocol leverages the Substituted Cysteine Accessibility Method (SCAM) [2][3] to achieve absolute site-specificity. By engineering a single cysteine residue at a deterministic location, we can utilize 5-Aminopentyl Methanethiosulfonate (MTS) to bridge thiol-reactive and amine-reactive chemistries.

The Causality of the Two-Step Chemistry
  • The Thiol-Reactive Phase (MTS Labeling): MTS reagents are alkylthiosulfonates that react rapidly and stoichiometrically with free sulfhydryls under mild physiological conditions to form a stable mixed disulfide[4]. Unlike maleimides, which can undergo retro-Michael addition, MTS reagents provide a highly specific, clean conversion[5]. By using 5-Aminopentyl MTS, we covalently install a flexible 5-carbon spacer terminating in a single, highly accessible primary amine.

  • The Amine-Reactive Phase (NHS Conjugation): With a unique primary amine now installed, the protein can be reacted with any NHS-ester functionalized payload (fluorophore, PEG, or drug). The causality of this step is strictly governed by pH. The introduced aliphatic primary amine has a pKa of ~9–10. At low pH, it is protonated (-NH₃⁺) and non-nucleophilic[6][7][8]. Elevating the buffer to pH 8.3–8.5 deprotonates the amine, enabling nucleophilic attack on the NHS ester. Exceeding pH 8.5 is detrimental, as the competing hydrolysis of the NHS ester outpaces the aminolysis reaction[7][8].

G A Native Protein (Engineered Cys-SH) C MTS-Labeled Protein (Disulfide + Primary Amine) A->C pH 7.0-7.5 Rapid Reaction B 5-Aminopentyl MTS (Thiol-Reactive) B->C Disulfide Exchange E Final Conjugate (Stable Amide Bond) C->E pH 8.0-8.5 Nucleophilic Attack D NHS-Ester Payload (Amine-Reactive) D->E NHS Leaving Group

Figure 1: Two-step bioconjugation: Thiol-reactive MTS labeling and NHS-ester conjugation.

Quantitative Reaction Parameters

To ensure reproducibility, the thermodynamic and kinetic parameters of both reaction phases must be strictly controlled. The table below summarizes the critical variables required to prevent off-target reactions and reagent degradation.

ParameterPhase 1: MTS Labeling (Thiol-Reactive)Phase 2: NHS Conjugation (Amine-Reactive)
Optimal pH 7.0 – 7.5 (Prevents thiolate oxidation)8.3 – 8.5 (Ensures amine deprotonation)[7]
Buffer System PBS or HEPES (Amine-free not strictly required but preferred)0.1 M Sodium Bicarbonate or Borate (Strictly Amine-Free)[8][9]
Molar Excess 10x – 50x (MTS to Protein)10x – 20x (NHS to Protein)[6]
Incubation Time 30 minutes[5]60 minutes (Dark, if fluorescent)[9]
Temperature Room Temperature (20–25°C)Room Temperature (20–25°C)[6]
Reagent Solvent Anhydrous DMSO (MTS hydrolyzes rapidly in water)[4]Anhydrous DMSO or DMF (Amine-free)[6][8]
Quenching Agent None (Requires SEC purification)50–100 mM Tris-HCl or Glycine[6][9]

Self-Validating Experimental Protocol

This protocol is designed as a closed, self-validating system. Built-in analytical checkpoints ensure that each chemical transformation is verified before proceeding to the next step, eliminating downstream troubleshooting.

Workflow Step1 1. Reduction TCEP (Optional) pH 7.0-7.4 Step2 2. MTS Labeling 5-Aminopentyl MTS 10-50x Excess Step1->Step2 Step3 3. SEC Purification Buffer Exchange to pH 8.3 Step2->Step3 Step4 4. NHS Conjugation NHS-Payload 10-20x Excess Step3->Step4 Step5 5. Quench & Purify Tris/Glycine Quench Final SEC Step4->Step5

Figure 2: Step-by-step experimental workflow for site-specific MTS-amine conjugation.

Phase 1: Protein Preparation & 5-Aminopentyl MTS Labeling

Causality Note: MTS reagents are highly susceptible to aqueous hydrolysis. Solutions must be prepared in anhydrous DMSO immediately prior to use[4].

  • Prepare the Protein: Adjust the protein concentration to 1–5 mg/mL in PBS (pH 7.4). If the target cysteine is oxidized, reduce with 10x molar excess of TCEP for 30 minutes, followed by Size Exclusion Chromatography (SEC) to remove TCEP.

  • Prepare the MTS Reagent: Dissolve 5-Aminopentyl MTS in anhydrous DMSO to create a 100 mM stock.

  • Labeling Reaction: Add the MTS stock to the protein solution to achieve a 20x molar excess. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at room temperature for 30 minutes with gentle agitation.

  • Validation Checkpoint 1 (Ellman’s Assay): React an aliquot of the mixture with DTNB (Ellman's reagent). A >95% reduction in absorbance at 412 nm compared to the pre-labeled control confirms quantitative conversion of the free sulfhydryl.

Phase 2: Intermediate Purification & Buffer Exchange

Causality Note: Unreacted MTS will interfere with downstream assays, and the current pH (7.4) is too low for efficient NHS conjugation. SEC accomplishes both purification and pH adjustment simultaneously[6].

  • Equilibrate SEC Column: Equilibrate a desalting column (e.g., Sephadex G-25) with 0.1 M Sodium Bicarbonate buffer, pH 8.3[8].

  • Purification: Apply the Phase 1 reaction mixture to the column and elute. Collect the high-molecular-weight protein fractions.

Phase 3: NHS-Ester Conjugation

Causality Note: At pH 8.3, the newly introduced primary amine is deprotonated and highly nucleophilic, while the NHS ester is vulnerable to hydrolysis. The reaction must be initiated immediately[7][8].

  • Prepare NHS Payload: Dissolve the NHS-ester functionalized molecule (e.g., fluorophore) in anhydrous DMSO or amine-free DMF to a 10 mM stock[8][9].

  • Conjugation Reaction: Add the NHS-ester to the MTS-labeled protein at a 10x to 20x molar excess[6].

  • Incubation: Incubate the mixture at room temperature for 60 minutes. If using a light-sensitive fluorophore, perform this step in the dark[9].

Phase 4: Quenching & Final Validation

Causality Note: Adding a massive excess of a small primary amine outcompetes the protein for any residual NHS ester, instantly terminating the reaction and preventing off-target crosslinking over time[6][9].

  • Quench: Add 1 M Tris-HCl (pH 8.0) or 1 M Glycine to the reaction mixture to achieve a final concentration of 50–100 mM[6]. Incubate for 15 minutes at room temperature.

  • Final Purification: Pass the quenched mixture through a fresh SEC column equilibrated in the final desired storage buffer (e.g., PBS, pH 7.4) to remove the quenched byproducts and excess dye[6].

  • Validation Checkpoint 2 (Degree of Labeling): Measure the absorbance of the final conjugate at 280 nm (protein) and the λmax​ of the payload. Calculate the DOL using the Beer-Lambert law. A successful site-specific conjugation will yield a DOL of approximately 1.0[].

References

  • MTS reagents: Charged MTS Reagents. Texas Tech University Health Sciences Center (TTUHSC). Available at:[Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]

  • Analysis of the Pore Structure of the Influenza A Virus M2 Ion Channel by the Substituted-Cysteine Accessibility Method. ASM Journals (Journal of Virology). Available at:[Link]

  • MTS reagents. Interchim. Available at:[Link]

  • Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors. PubMed Central (PMC). Available at:[Link]

  • Mutagenesis and Cysteine Scanning of Transmembrane Domain 10 of the Human Dipeptide Transporter. PubMed Central (PMC). Available at:[Link]

Sources

Application

Application Note: In Vivo Protein Modification and Structural Probing Using 5-Aminopentyl Methanethiosulfonate (5-AP-MTS)

Target Audience: Researchers, biophysicists, and drug development professionals specializing in structural biology, ion channel electrophysiology, and membrane protein pharmacology. Mechanistic Rationale: The Power of 5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals specializing in structural biology, ion channel electrophysiology, and membrane protein pharmacology.

Mechanistic Rationale: The Power of 5-AP-MTS in Structural Biology

The Substituted Cysteine Accessibility Method (SCAM) is a premier biochemical technique used to map the topology, pore dimensions, and conformational dynamics of membrane proteins directly in living cells ()[1]. The method relies on mutating specific amino acids to cysteine and subsequently probing their solvent accessibility using sulfhydryl-reactive compounds.

Why 5-Aminopentyl Methanethiosulfonate (5-AP-MTS)? While standard methanethiosulfonate (MTS) reagents like MTSEA (2-aminoethyl) are common, 5-AP-MTS is engineered with a longer 5-carbon aliphatic linker terminating in a primary amine. This specific structural choice provides three critical mechanistic advantages:

  • Deep-Pocket Probing: The 5-carbon chain adds approximately 7.4 Å of length to the cysteine side chain. If a short-chain MTS reagent fails to alter protein function but 5-AP-MTS succeeds, it indicates the mutated residue lies deep within a binding pocket or pore, requiring the longer chain to sterically occlude the functional site ()[2].

  • Electrostatic Interrogation: At physiological pH (7.4), the terminal amine of 5-AP-MTS is protonated (net +1 charge). Covalently attaching this bulky, charged moiety into an ion channel pore allows researchers to test the electrostatic environment. For example, introducing a positive charge into a cation channel pore will drastically reduce conductance via electrostatic repulsion, providing a high-signal functional readout.

  • Superior Reaction Kinetics: MTS reagents react with ionized thiolates at exceptionally fast rates (~10³–10⁴ M⁻¹s⁻¹), which is orders of magnitude faster than maleimides or iodoacetamides ()[1]. This allows for rapid in vivo modification before the cell undergoes physiological stress.

Experimental Architecture: Designing a Self-Validating System

A robust in vivo SCAM protocol must be self-validating . Because biological systems are noisy, any observed change in protein function following 5-AP-MTS application must be rigorously proven to be the result of the intended covalent modification, rather than an artifact (e.g., channel rundown, non-specific membrane disruption, or allosteric modulation).

To build a self-validating system, three mandatory control checkpoints are integrated into the workflow:

  • Checkpoint 1 (The WT Control): 5-AP-MTS is applied to the Wild-Type (WT) protein (which lacks the engineered cysteine). Causality: If the WT function changes, the reagent is reacting with a native background cysteine or acting as a non-covalent allosteric modulator. A valid SCAM target requires the WT to remain unaffected.

  • Checkpoint 2 (The Reversibility Test): Unlike maleimides, MTS reagents form a mixed disulfide bond . Causality: Disulfide bonds are readily reduced by Dithiothreitol (DTT). If the functional block caused by 5-AP-MTS is genuinely due to cysteine modification, perfusing the cell with 10 mM DTT will break the bond, wash away the 5-aminopentyl group, and completely restore baseline function.

  • Checkpoint 3 (The Protection Assay): If the targeted cysteine is suspected to be in a ligand-binding site, the cell is pre-incubated with the natural ligand before 5-AP-MTS application. Causality: The bound ligand sterically shields the cysteine, preventing the MTS reagent from reacting.

Quantitative Reagent Profiling

To select the correct MTS reagent for your specific spatial requirements, refer to the comparative data below.

Table 1: Comparative Properties of Alkyl-Amine Methanethiosulfonate Reagents

ReagentChemical StructureAdded Chain Length (Å)Net Charge (pH 7.4)Reaction Rate ConstantAqueous Half-Life
MTSEA -S-(CH₂)²-NH₃⁺~3.5 Å+1~10³ - 10⁴ M⁻¹s⁻¹~15 min
MTSPA -S-(CH₂)³-NH₃⁺~4.8 Å+1~10³ - 10⁴ M⁻¹s⁻¹~15 min
5-AP-MTS -S-(CH₂)⁵-NH₃⁺~7.4 Å+1~10³ - 10⁴ M⁻¹s⁻¹~10 min

Note: Due to the short aqueous half-life caused by rapid hydrolysis, all MTS reagents must be prepared immediately prior to use.

Workflow Visualizations

SCAM_Workflow N1 1. Site-Directed Mutagenesis (Introduce Target Cys) N2 2. In Vivo Expression (e.g., Xenopus Oocytes) N1->N2 N3 3. Baseline Electrophysiology (Record Native Current) N2->N3 N4 4. 5-AP-MTS Perfusion (Covalent Thiol Modification) N3->N4 N5 5. Functional Readout (Quantify Current Alteration) N4->N5 N6 6. DTT Washout (Disulfide Reduction / Reversal) N5->N6

Workflow of in vivo SCAM using 5-AP-MTS to probe membrane protein topology.

Protection_Assay Start Engineered Cys Receptor Expressed In Vivo Branch1 Ligand Absent Start->Branch1 Branch2 Ligand Present Start->Branch2 Mod1 5-AP-MTS Modifies Cys (Pore/Pocket Blocked) Branch1->Mod1 Target Exposed Mod2 Steric Shielding (Cys Protected from MTS) Branch2->Mod2 Target Occupied

Logical decision tree of a self-validating ligand protection assay.

Step-by-Step Protocol: In Vivo Electrophysiological SCAM

This protocol details the in vivo modification of an engineered ion channel expressed in Xenopus laevis oocytes using Two-Electrode Voltage Clamp (TEVC).

Phase 1: Reagent Preparation (Critical Timing)

Causality Check: 5-AP-MTS is highly unstable in water. If prepared too early, the thiosulfonate group hydrolyzes, rendering the reagent inert and leading to false-negative results.

  • Stock Solution: Weigh out 5-AP-MTS powder and dissolve in anhydrous DMSO to create a 100 mM stock. Aliquot and store at -80°C.

  • Working Solution: Do not dilute into the aqueous recording buffer (e.g., ND96) until exactly 60 seconds before perfusion. Dilute the stock to a final concentration of 1 mM in ND96. Keep strictly on ice.

Phase 2: In Vivo Expression
  • Perform site-directed mutagenesis to introduce a single cysteine at the target residue. Ensure the background construct is devoid of native accessible cysteines.

  • Synthesize cRNA and microinject 10–50 ng into defolliculated Xenopus laevis oocytes.

  • Incubate oocytes at 18°C in ND96 buffer supplemented with antibiotics for 24–48 hours to allow for membrane trafficking and expression.

Phase 3: Electrophysiological Recording & Modification

Causality Check: Ensure no reducing agents (like DTT or β-mercaptoethanol) are present in the baseline buffer, as they will instantly quench the 5-AP-MTS upon contact.

  • Impale a single oocyte with voltage and current electrodes in the TEVC chamber.

  • Perfuse with standard ND96 buffer and apply voltage steps to record the baseline current .

  • Switch the perfusion system to the freshly prepared 1 mM 5-AP-MTS solution. Perfuse for 2 to 3 minutes.

  • Switch back to standard ND96 buffer to wash out unbound reagent.

  • Apply the identical voltage steps to record the modified current . Calculate the fractional change in current amplitude.

Phase 4: The Self-Validating Reversal
  • Perfuse the chamber with ND96 buffer containing 10 mM DTT for 5 minutes.

  • Washout the DTT with standard ND96 for 2 minutes.

  • Record the current. A successful SCAM experiment will show a return to the original baseline current, proving the modification was a reversible, specific disulfide linkage rather than cell death or irreversible channel denaturation.

References

  • Title : Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Source : Molecular Pharmacology (2023). URL :[Link]

  • Title : Exploring structural dynamics of a membrane protein by combining bioorthogonal chemistry and cysteine mutagenesis. Source : eLife (2019). URL :[Link]

Sources

Method

Attaching Fluorophores via 5-Aminopentyl Methanethiosulfonate Crosslinking: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the use of 5-Aminopentyl Methanethiosulfonate (5-APMTS) as a crosslinking agent for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the use of 5-Aminopentyl Methanethiosulfonate (5-APMTS) as a crosslinking agent for the site-specific attachment of fluorophores to proteins. By leveraging the unique reactivity of the methanethiosulfonate (MTS) group towards cysteine residues, this technique offers a powerful tool for fluorescently labeling proteins for a wide range of applications, including fluorescence microscopy, flow cytometry, and biophysical assays.

The Principle of MTS-Based Bioconjugation

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that have become indispensable in protein chemistry.[1] Their utility lies in their high specificity and rapid reaction with the thiol group of cysteine residues, forming a stable disulfide bond.[1][2] This reaction, known as alkanethiolation, is initiated by a nucleophilic attack from the ionized thiol (thiolate) of a cysteine residue on one of the sulfur atoms of the MTS reagent. This results in the formation of a mixed disulfide bond and the release of methanesulfinic acid.[1][3]

The 5-Aminopentyl Methanethiosulfonate crosslinker features a terminal primary amine group, which provides a versatile handle for the attachment of a wide variety of amine-reactive fluorophores. This two-step approach allows for the precise, site-specific labeling of proteins at engineered or naturally occurring cysteine residues.

Advantages of the MTS-Based Approach:
  • High Specificity: MTS reagents exhibit a strong preference for cysteine residues over other amino acid side chains, ensuring targeted labeling.[1][4]

  • Rapid Reaction Kinetics: The reaction between MTS reagents and thiols is typically very fast, often reaching completion within minutes to a few hours at room temperature.[2][4][5]

  • Reversible Linkage: The resulting disulfide bond can be cleaved by the addition of reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the removal of the label if required.[1]

  • Versatility: The primary amine on the 5-APMTS linker allows for the conjugation of a vast array of commercially available amine-reactive fluorescent dyes.

Experimental Design and Considerations

Successful fluorescent labeling using 5-APMTS requires careful consideration of several factors to ensure optimal labeling efficiency while preserving the protein's structure and function.

Protein Preparation

The target protein must have at least one accessible cysteine residue for labeling. If the protein of interest does not have a suitable native cysteine, site-directed mutagenesis can be used to introduce one at a specific location. It is crucial to ensure that existing disulfide bonds within the protein are reduced to free thiols prior to labeling.

Choice of Fluorophore

A wide variety of amine-reactive fluorophores are commercially available, each with its own spectral properties, brightness, and photostability. The choice of fluorophore will depend on the specific application and the available instrumentation. Common amine-reactive moieties include N-hydroxysuccinimide (NHS) esters and isothiocyanates.

Reaction Conditions

The labeling reaction is typically performed in a buffer at a pH between 7 and 8.5 to ensure that the cysteine thiol is sufficiently deprotonated to act as a nucleophile. The molar ratio of the fluorophore-5-APMTS conjugate to the protein is a critical parameter that needs to be optimized to achieve the desired degree of labeling without causing protein precipitation.[6]

Visualizing the Workflow

Chemical Reaction Mechanism

The following diagram illustrates the two-step process of labeling a protein with a fluorophore using 5-APMTS. First, the amine-reactive fluorophore is conjugated to the primary amine of 5-APMTS. Subsequently, the MTS group of the resulting conjugate reacts with a cysteine residue on the target protein.

cluster_step1 Step 1: Fluorophore-Linker Conjugation cluster_step2 Step 2: Protein Labeling Fluorophore Amine-Reactive Fluorophore FluoroAPMTS Fluorophore-APMTS Conjugate Fluorophore->FluoroAPMTS + APMTS 5-Aminopentyl Methanethiosulfonate APMTS->FluoroAPMTS ProteinCys Protein with Cysteine Residue LabeledProtein Fluorescently Labeled Protein ProteinCys->LabeledProtein + FluoroAPMTS_2 Fluorophore-APMTS Conjugate FluoroAPMTS_2->LabeledProtein

Caption: Two-step labeling process.

Experimental Workflow

The overall experimental workflow for fluorescently labeling a protein using 5-APMTS is depicted below.

ProteinPrep Protein Preparation (Reduction of Disulfides) Labeling Labeling Reaction ProteinPrep->Labeling FluorophorePrep Fluorophore-5-APMTS Conjugate Synthesis FluorophorePrep->Labeling Purification Purification of Labeled Protein Labeling->Purification Characterization Characterization (Degree of Labeling) Purification->Characterization

Caption: Experimental workflow overview.

Detailed Protocols

Protocol 1: Synthesis of Fluorophore-5-APMTS Conjugate

This protocol describes the conjugation of an amine-reactive fluorophore (e.g., an NHS-ester) to 5-Aminopentyl Methanethiosulfonate.

Materials:

  • 5-Aminopentyl Methanethiosulfonate hydrobromide (5-APMTS)

  • Amine-reactive fluorophore (e.g., NHS-ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Dissolve 5-APMTS in the reaction buffer to a final concentration of 10-20 mM.

  • Immediately before use, dissolve the amine-reactive fluorophore in anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • In a microcentrifuge tube, combine the 5-APMTS solution with a 1.2 to 1.5-fold molar excess of the dissolved fluorophore.

  • Add a 2-fold molar excess of TEA or DIEA over the 5-APMTS to neutralize the hydrobromide and facilitate the reaction.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • The resulting Fluorophore-5-APMTS conjugate solution can be used directly in the protein labeling reaction or purified by HPLC if necessary.

Protocol 2: Fluorescent Labeling of a Cysteine-Containing Protein

This protocol outlines the procedure for labeling a purified protein with the pre-synthesized Fluorophore-5-APMTS conjugate.[7]

Materials:

  • Purified, cysteine-containing protein in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction

  • Fluorophore-5-APMTS conjugate solution (from Protocol 1)

  • Spin desalting columns or dialysis cassettes for purification[8]

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Reduction (if necessary):

    • If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-20 fold molar excess of TCEP to the protein solution.

    • Incubate for 1 hour at room temperature.

    • Remove the reducing agent using a spin desalting column or by dialysis against the reaction buffer. This step is critical as residual reducing agents will quench the MTS reaction. [7]

  • Labeling Reaction:

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

    • Add a 10-30 fold molar excess of the Fluorophore-5-APMTS conjugate solution to the protein solution. Add the conjugate dropwise while gently mixing.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) is below 20% to prevent protein denaturation.[6][7]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Remove unreacted Fluorophore-5-APMTS conjugate by size-exclusion chromatography (SEC), spin desalting columns, or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[4][8] This is crucial to minimize background fluorescence in downstream applications.[8]

Protocol 3: Determination of the Degree of Labeling (DOL)

The degree of labeling, which represents the average number of fluorophore molecules per protein molecule, can be determined spectrophotometrically.[7]

Procedure:

  • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the fluorophore (Amax).

  • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the fluorophore's absorbance at 280 nm (provided by the fluorophore manufacturer).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the fluorophore: Fluorophore Concentration (M) = Amax / ε_fluorophore

    • Where ε_fluorophore is the molar extinction coefficient of the fluorophore at its Amax.

  • Calculate the Degree of Labeling (DOL): DOL = Fluorophore Concentration / Protein Concentration

Quantitative Data Summary

ParameterRecommended RangeRationale
pH for Labeling 7.0 - 8.5Ensures sufficient deprotonation of the cysteine thiol for nucleophilic attack.
Molar Ratio (Conjugate:Protein) 10:1 to 30:1A molar excess of the labeling reagent drives the reaction to completion. Optimization is necessary to avoid protein precipitation.[6]
Reaction Time 2 hours at RT or overnight at 4°CAllows for sufficient time for the labeling reaction to proceed. Lower temperatures can help maintain protein stability.
Reaction Temperature 4°C to Room TemperatureRoom temperature provides faster kinetics, while 4°C may be necessary for sensitive proteins.
Organic Solvent Concentration < 20%High concentrations of organic solvents like DMSO or DMF can denature proteins.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Labeling Incomplete reduction of protein disulfides.Ensure complete removal of the reducing agent before adding the MTS reagent.[7] Increase the concentration or incubation time of the reducing agent.
Inaccessible cysteine residues.Consider introducing a cysteine at a more solvent-exposed site via site-directed mutagenesis.
Hydrolysis of the MTS reagent.Prepare MTS reagent solutions immediately before use as they can hydrolyze in aqueous solutions.[2][9]
Protein Precipitation High degree of labeling or use of hydrophobic fluorophores.Reduce the molar ratio of the labeling reagent to protein.[6] Choose a more hydrophilic fluorophore.
High concentration of organic solvent.Keep the final concentration of DMSO or DMF below 20%.[7]
High Background Fluorescence Incomplete removal of unreacted fluorophore.Ensure thorough purification of the labeled protein using size-exclusion chromatography or extensive dialysis.[4][8]
Low Fluorescence Signal Quenching due to a high degree of labeling.Optimize the labeling stoichiometry to achieve a lower DOL.[10][11]
Environmental sensitivity of the fluorophore.The local environment of the attached dye may quench its fluorescence.[10] Consider a different fluorophore or a different labeling site.

References

  • Benchchem. (n.d.). Application Notes: Purification of Fluorescently Labeled Proteins.
  • Samec, Z. (2014). Thiol Reactive Probes and Chemosensors. PMC.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes Excited with Visible Light—Section 2.2.
  • Nguyen, T., Joshi, N. S., & Francis, M. B. (2006). An affinity-based method for the purification of fluorescently-labeled biomolecules. Bioconjugate Chemistry, 17(4), 869–872. Retrieved from [Link]

  • Batey, S., et al. (2014). Fluorescent labeling and modification of proteins. PMC.
  • TRC. (n.d.). MTS reagents.
  • Interchim. (n.d.). Fluorescent MTS.
  • BenchChem. (2025). Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probes—Chapter 2.
  • Nagano, T., et al. (2007). A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution. Organic Letters, 9(20), 3953–3956. Retrieved from [Link]

  • Abcam. (n.d.). CPM, Thiol-reactive fluorescent probe.
  • Proteintech. (n.d.). Efficient purification of GFP-tagged membrane proteins.
  • Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting.
  • Bak, J. S., et al. (2009). Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. Analytical Chemistry, 81(19), 8179–8187. Retrieved from [Link]

  • Fantasia, R. A., et al. (2022). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. PMC.
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
  • BenchChem. (2025). Protocol for Labeling Purified Proteins with MTSEA-Fluorescein.
  • Interchim. (n.d.). MTS reagents.
  • ResearchGate. (n.d.). Reversible chemical modification by MTS at cysteine residues lining the.... Retrieved from [Link]

  • Elabscience. (2021). Immunofluorescence Troubleshooting Tips.
  • ResearchGate. (2016). Why is my protein precipitating after fluorescent labeling?. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Live-Cell Imaging with Mtsea-dbco Labeled Proteins.
  • ResearchGate. (2022). Why is my protein labelling not working?. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Label transfer reagents.

Sources

Application

Optimal storage conditions for 5-Aminopentyl Methanthiosulfonate Hydrobromide

Application Note: Optimal Storage, Handling, and SCAM Protocols for 5-Aminopentyl Methanthiosulfonate Hydrobromide Executive Summary 5-Aminopentyl Methanthiosulfonate Hydrobromide (5-AP-MTS) is a highly reactive, heterob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Storage, Handling, and SCAM Protocols for 5-Aminopentyl Methanthiosulfonate Hydrobromide

Executive Summary

5-Aminopentyl Methanthiosulfonate Hydrobromide (5-AP-MTS) is a highly reactive, heterobifunctional methanethiosulfonate (MTS) reagent. It is predominantly utilized in the Substituted Cysteine Accessibility Method (SCAM) to probe the topology, pore dimensions, and electrostatic environments of membrane proteins and ion channels[1]. By covalently attaching a positively charged, 5-carbon alkylamine chain to engineered cysteine residues, 5-AP-MTS induces steric and electrostatic changes that can be quantified via electrophysiology or binding assays[2]. This guide details the critical storage conditions, handling causality, and self-validating protocols required to maintain the integrity of this highly labile compound.

Physicochemical Profile & Storage Causality

To maintain the integrity of 5-AP-MTS, researchers must understand its chemical vulnerabilities. The thiosulfonate moiety is highly susceptible to nucleophilic attack. In aqueous environments, particularly at pH > 7.0 or in the presence of nucleophiles, it undergoes rapid hydrolysis, yielding sulfinic acid and volatile low-molecular-weight byproducts[1]. This degradation irreversibly abolishes its thiol-reactivity.

Table 1: Physicochemical Profile & Storage Rationale

PropertyValue / SpecificationCausality / Relevance
CAS Number 351422-76-9[3]Unique identifier for the hydrobromide salt form.
Molecular Formula C6H15NO2S2 · HBr[3]The hydrobromide salt improves the crystalline stability of the primary amine.
Molecular Weight 278.23 g/mol [3]Critical for calculating precise molarities for anhydrous stock solutions.
Melting Point 102–105°C[3]Indicates structural stability under strictly dry conditions.
Storage Temperature -20°C (Desiccated)[3][4]Arrests thermal degradation. Desiccation is mandatory as the powder is hygroscopic; ambient moisture initiates rapid hydrolysis[1][5].

Reagent Preparation & Stability Protocol

Self-Validating Principle: MTS reagents can degrade imperceptibly in storage. A self-validating protocol requires that stock reactivity is empirically verified before application to precious biological samples.

Step-by-Step Preparation:

  • Equilibration (Critical Step): Remove the 5-AP-MTS vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes before opening[1][5].

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating rapid hydrolysis of the active thiosulfonate group[1].

  • Stock Solution Formulation: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM to 1 M)[2].

    • Causality: DMSO is an aprotic solvent that prevents hydrolysis. Aqueous stocks are highly unstable and will degrade within hours, even at 4°C[1].

  • Aliquot and Freeze: Divide the stock into single-use aliquots (e.g., 10–50 µL) and store immediately at -20°C[2].

  • Working Solution Preparation: Dilute the DMSO stock into the experimental buffer (e.g., electrophysiology recording buffer) immediately (< 1 minute) before application to the cells[1][2].

    • Causality: The half-life of MTS reagents in physiological buffers (pH 7.4) is extremely short (often < 15 minutes)[1]. Delayed application results in a loss of effective concentration and irreproducible modification rates.

Quality Control Validation: Assay the sulfhydryl reactivity of the stock solution when received and every 2 months thereafter. This can be done using Ellman’s reagent (DTNB) against a known concentration of a standard thiol. Replace the 5-AP-MTS stock if the calculated reactivity drops below 80% of its initial baseline[2].

Substituted Cysteine Accessibility Method (SCAM) Workflow

SCAM relies on the intrinsic reactivity of MTS reagents with thiols, which occurs at rapid rates on the order of 105M−1sec−1 [1].

Experimental Protocol (Electrophysiology Readout):

  • Mutagenesis & Expression: Systematically introduce cysteine residues into the target protein via site-directed mutagenesis. Express the mutant protein in a suitable system (e.g., Xenopus oocytes or HEK293 cells)[1][2]. Ensure the wild-type protein is insensitive to 5-AP-MTS to establish a clean background.

  • Baseline Recording: Perfuse the cells with the standard extracellular buffer and record the baseline functional response (e.g., agonist-evoked current)[2].

  • Reagent Application: Perfuse the freshly prepared 5-AP-MTS working solution over the cell. For pentyl-MTS derivatives, maximally modifying conditions often require exposures such as 100 µM for 90 seconds (achieving a 9 mM × s exposure target)[2].

  • Washout: Rapidly wash out the reagent with standard buffer to terminate the reaction and remove hydrolyzed byproducts.

  • Post-Modification Recording: Record the functional response again. A significant change in conductance, gating kinetics, or agonist affinity indicates that the engineered cysteine was accessible to the aqueous phase and successfully modified by the 5-carbon alkylamine chain[2][5].

Workflow Visualization

The following diagram illustrates the SCAM workflow, highlighting the critical divergence between successful covalent modification and the competing hydrolysis pathway that dictates our strict handling requirements.

SCAM_Workflow Start Site-Directed Mutagenesis (Introduce Cys) Express Protein Expression (e.g., Xenopus oocytes) Start->Express Apply Apply Reagent to Target Protein Express->Apply Prepare Prepare 5-AP-MTS Working Solution (Immediately before use) Prepare->Apply Reaction Covalent Modification (Disulfide Bond Formation) Apply->Reaction Target Cys accessible Hydrolysis Reagent Hydrolysis (Competing Pathway) Apply->Hydrolysis Aqueous buffer (pH > 7) Readout Functional Readout (Electrophysiology/Binding) Reaction->Readout

Figure 1: SCAM workflow detailing 5-AP-MTS covalent modification vs competing hydrolysis.

References

  • CHEMLYTE SOLUTIONS CO.,LTD. "5-aminopentyl methanthiosulfonate hydrobromide - Echemi". echemi.com.
  • LGC Standards. "5-Aminopentyl Methanthiosulfonate Hydrobromide - LGC Standards". lgcstandards.com.
  • National Institutes of Health. "Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC". nih.gov.
  • Interchim. "MTS reagents - Interchim". interchim.fr.
  • Interchim. "Fluorescent MTS - Interchim". interchim.fr.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Cysteine Labeling with MTS Reagents

Methanethiosulfonate (MTS) reagents are indispensable tools for probing protein topology, mapping channel gating mechanisms via the1[1], and site-directed spin labeling. However, achieving stoichiometric, 100% labeling o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Methanethiosulfonate (MTS) reagents are indispensable tools for probing protein topology, mapping channel gating mechanisms via the1[1], and site-directed spin labeling. However, achieving stoichiometric, 100% labeling of target cysteines is a frequent challenge.

This guide provides an authoritative, causality-driven framework to troubleshoot incomplete labeling. By understanding the biophysical interplay between thiolate pKa, reagent hydrolysis, and steric occlusion, researchers can ensure robust and reproducible bioconjugation.

MTS_Troubleshooting Start Incomplete Cysteine Labeling Detected Check1 Are Cysteines Fully Reduced? Start->Check1 Reduce Reduce with DTT & Remove Reductant Check1->Reduce No Check2 Is Buffer pH Optimal (7.0-7.5)? Check1->Check2 Yes Reduce->Check2 AdjustPH Adjust pH to balance thiolate formation & reagent stability Check2->AdjustPH No Check3 Is Reagent Hydrolyzed? Check2->Check3 Yes AdjustPH->Check3 Fresh Prepare MTS fresh in anhydrous DMSO Check3->Fresh Yes Check4 Is the Site Sterically Hindered? Check3->Check4 No Fresh->Check4 Denature Use smaller MTS (MMTS) or add detergent (SDS/DDM) Check4->Denature Yes Success Complete MTS Labeling Achieved Check4->Success No Denature->Success

Logical workflow for troubleshooting incomplete MTS cysteine labeling.

Section 1: Troubleshooting FAQs

Q1: My labeling efficiency is plateauing at 50% despite adding a massive molar excess of MTS reagent. What is the primary cause? A: The most common culprit is a mismatch between your buffer's pH and the reagent's hydrolysis rate. MTS reagents do not react with protonated sulfhydryls (-SH); they react exclusively with the deprotonated thiolate anion (-S⁻). While increasing the pH (e.g., to 8.0) increases the population of reactive thiolates, it exponentially accelerates the 2[2]. If the reagent hydrolyzes into unreactive byproducts before it can access a partially buried cysteine, the labeling reaction will stall. Solution: Conduct the reaction at pH 7.0–7.5. At this pH, the half-life of typical MTS reagents is approximately 2 hours, providing a sufficient temporal window for labeling while maintaining an adequate reactive thiolate population.

Q2: I am using SCAM on a membrane channel. The cytosolic mutants label perfectly, but the pore-lining mutants do not. Why? A: This is a classic issue of steric hindrance and membrane permeability. SCAM relies on the differential accessibility of substituted cysteines. Reagents like3 and will only label aqueous-exposed residues[3]. However,4[4]. If a pore-lining residue is not labeling, it may be occluded by the closed state of the channel. Solution: Apply the reagent in the presence of an agonist to 5[5]. If structural mapping is not the goal and you merely need to label the protein for downstream assays,6 to remove the lipid barrier[6].

Q3: Can I use TCEP instead of DTT to avoid the desalting step before MTS labeling? A: While TCEP does not contain a free thiol, high concentrations of phosphines can still cause side reactions with thiosulfonates, leading to off-target reduction of the MTS reagent itself. The most reliable, self-validating method is to use 7[7], followed by strict size-exclusion removal. Any residual DTT will act as a scavenger and instantly quench your MTS reagent.

Section 2: Quantitative Data - MTS Hydrolysis Kinetics

Understanding the half-life of your MTS reagent is critical for experimental design. Aqueous hydrolysis of the methanethiosulfonate group is irreversible. The following table summarizes the hydrolytic stability of standard MTS reagents in aqueous buffers.

Buffer pHTemperatureApproximate Half-Life (t½)Mechanistic Impact & Recommendation
pH 5.0 20°C> 24 hoursHigh stability, but cysteine remains protonated (-SH). Labeling is extremely slow.
pH 6.0 20°C~ 8 hoursModerate stability. Viable only for highly accessible cysteines with unusually low pKa values.
pH 7.0 20°C~ 2 hoursOptimal balance . Sufficient thiolate (-S⁻) formation while maintaining a 2-hour labeling window.
pH 8.0 20°C~ 1 hourRapid labeling due to high thiolate concentration, but reagent depletes quickly. Requires fresh spikes.

Section 3: Self-Validating Experimental Protocol

This optimized MTS labeling workflow incorporates built-in orthogonal validation steps to ensure that 100% labeling has been achieved.

Step 1: Disulfide Reduction and Reductant Removal

Causality: MTS reagents react with any free thiol. Residual DTT will act as a scavenger, instantly quenching the MTS reagent.

  • Dilute the target protein to 10–50 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA , pH 7.2). Note: EDTA is mandatory to chelate trace heavy metals that catalyze spontaneous re-oxidation.

  • Add DTT to a final concentration of 5 mM. Incubate for 30 minutes at room temperature.

  • Remove DTT using a pre-equilibrated Zeba Spin Desalting Column (or equivalent size-exclusion chromatography). Collect the reduced protein fraction immediately.

Step 2: Reagent Preparation (The "Freshness" Rule)

Causality: Aqueous hydrolysis of the methanethiosulfonate group is rapid and irreversible.

  • Weigh the MTS reagent (e.g., MTSET, MTSEA) in a low-humidity environment.

  • Dissolve the MTS powder in anhydrous DMSO or DMF to create a 100 mM stock. Never store aqueous MTS stocks. Prepare this stock immediately before use.

Step 3: Bioconjugation

Causality: Stoichiometric labeling requires a molar excess to outcompete the hydrolysis rate.

  • Add the MTS stock to the reduced protein to achieve a 20- to 50-fold molar excess (final MTS concentration typically 1–2 mM).

  • Keep the final DMSO concentration below 2% v/v to prevent protein denaturation.

  • Incubate the reaction in the dark at room temperature for 1 hour, or at 4°C for 4–16 hours with gentle rotation for sterically hindered sites.

  • Quench the reaction by passing the mixture through a fresh desalting column to remove unreacted MTS.

Step 4: Orthogonal Validation (Ellman's Assay)

Causality: You must prove the absence of unreacted cysteines to validate "complete" labeling.

  • React an aliquot of the purified, labeled protein (and an unlabeled, reduced control) with 8[8].

  • Measure absorbance at 412 nm. The labeled protein should exhibit near-zero absorbance, confirming 100% occupancy of the target cysteines, whereas the control will quantify the total available cysteines.

References

  • Karlin, A., & Akabas, M. H. (1998). Substituted Cysteine Accessibility Method. Methods in Enzymology.
  • A Set of Three GdIII Spin Labels with Methanethiosulfonyl Groups for Bioconjugation Covering a Wide Range of EPR Line Widths. ACS Publications.
  • The Surface Accessibility of the Glycine Receptor M2–M3 Loop Is Increased in the Channel Open State. Journal of Neuroscience.
  • MTS reagents. Texas Tech University Health Sciences Center (TTUHSC).
  • Agonist-Induced Conformational Changes in the Extracellular Domain of α7 Nicotinic Acetylcholine Receptors. DOI.org.
  • Protein Modification Reagents. Fisher Scientific.
  • Protein Modification Reagents (Ellman's Reagent). Fisher Scientific.
  • MTSL labelling of membrane proteins? ResearchGate.

Sources

Optimization

Optimizing pH for 5-Aminopentyl Methanthiosulfonate thiol reactions

Technical Support Center: Optimizing pH for 5-Aminopentyl Methanthiosulfonate (MTS-5-Amine) Thiol Reactions Welcome to the Technical Support Center for MTS-5-amine applications. As a Senior Application Scientist, I frequ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing pH for 5-Aminopentyl Methanthiosulfonate (MTS-5-Amine) Thiol Reactions

Welcome to the Technical Support Center for MTS-5-amine applications. As a Senior Application Scientist, I frequently consult with researchers struggling with inconsistent labeling in Substituted Cysteine Accessibility Method (SCAM) experiments. The root cause of these inconsistencies is almost universally kinetic: a failure to balance the pH-dependent reactivity of the cysteine thiolate against the rapid alkaline hydrolysis of the MTS reagent.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality required to build a self-validating, highly reproducible experimental system.

The Causality of pH in Thiol-MTS Chemistry

MTS reagents, including MTS-5-amine, react specifically with sulfhydryls via an SN2 nucleophilic attack to form a stable mixed disulfide[1]. However, this reaction is heavily dictated by the protonation state of the target cysteine. The MTS reagent reacts up to 107 to 109 times faster with the ionized thiolate anion (S⁻) than with the un-ionized thiol (R-SH)[1][2].

Because the pKa of a typical solvent-exposed cysteine is approximately 8.3, increasing the buffer pH exponentially increases the concentration of the highly reactive thiolate[3].

The Kinetic Catch: MTS reagents are inherently unstable in alkaline solutions. As pH increases, the rate of spontaneous base-catalyzed hydrolysis accelerates drastically[4]. Therefore, optimizing pH is not about maximizing thiolate concentration; it is about finding the kinetic "sweet spot" where the labeling reaction outpaces reagent degradation.

ReactionPathway Cys Cysteine (R-SH) pKa ~8.3 Thiolate Thiolate (R-S⁻) Active Nucleophile Cys->Thiolate pH > 7.0 Deprotonation Product Mixed Disulfide (Labeled Protein) Thiolate->Product SN2 Attack (Fast) MTS MTS-5-amine Electrophile MTS->Product Hydrolysis Sulfinic Acid + Thiol (Hydrolyzed MTS) MTS->Hydrolysis pH > 7.5 Base Catalysis

Mechanistic pathway of MTS-5-amine labeling highlighting pH-dependent competing reactions.

Quantitative Data: Identifying the pH Sweet Spot

To illustrate this delicate balance, we have aggregated kinetic data for MTS reagents (using MTSET and MTSEA as structural proxies for MTS-5-amine) across various pH levels.

Reaction pHCysteine Thiolate Fraction (Approx.)*Estimated MTS Reagent Half-LifeDominant Kinetic Factor
6.5 < 2%> 300 minPoor Nucleophilicity
7.0 ~ 5%130 min[4]Optimal Balance
7.4 ~ 11%36 min[4]Optimal Balance
8.0 ~ 33%< 5 minRapid Hydrolysis
8.5 ~ 61%92 seconds[5]Complete Hydrolysis

*Assuming a typical solvent-exposed cysteine pKa of 8.3. Half-life data aggregated from established electrophysiological SCAM literature[4][5].

Validated Experimental Protocol: MTS-5-Amine Labeling Workflow

To ensure absolute reproducibility, your protocol must control for reagent decay at every step.

Workflow Step1 1. Buffer Prep Adjust pH 7.0-7.4 Omit NaN3 Step2 2. Reagent Prep Dissolve MTS-5-amine Immediately before use Step1->Step2 Step3 3. Reaction Incubate 5 mins at Room Temp Step2->Step3 Step4 4. Quench/Wash Remove excess MTS via rapid perfusion Step3->Step4

Optimized step-by-step experimental workflow for MTS-5-amine labeling.

Step 1: Buffer Preparation Prepare your recording or labeling buffer (e.g., 110 mM NaCl, 2 mM KCl, 10 mM HEPES) and rigorously adjust the pH to 7.0 or 7.4[4]. Causality Check: Strictly avoid Sodium Azide (NaN₃) in your buffers. NaN₃ acts as a nucleophilic catalyst that drastically accelerates MTS hydrolysis, reducing the half-life to less than 5 minutes even at pH 8.1[4].

Step 2: Reagent Reconstitution Weigh out MTS-5-amine powder. Do not dissolve it until the exact moment of application. Causality Check: Because the half-life at pH 7.4 is only 36 minutes[4], preparing a stock solution in aqueous buffer beforehand guarantees you will apply a partially degraded, unknown concentration of the reagent. Reconstitute immediately before use[6].

Step 3: The Reaction Apply the MTS-5-amine solution (typically 1 mM) to your sample. Limit the application duration to exactly 5 minutes[1]. Causality Check: A 5-minute window ensures the reaction goes to completion for accessible cysteines while minimizing the impact of the constantly dropping active reagent concentration due to spontaneous hydrolysis[1].

Step 4: Washout and Validation Rapidly perfuse with reagent-free buffer to terminate the reaction and remove hydrolyzed byproducts.

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Labeling Efficiency CheckPH Is Reaction pH > 7.5? Start->CheckPH HighPH Yes: Reagent Hydrolysis. Lower pH to 7.0-7.4 CheckPH->HighPH Yes LowPH No: Check Buffer Composition CheckPH->LowPH No CheckAzide Does buffer contain NaN3? LowPH->CheckAzide HasAzide Yes: NaN3 catalyzes hydrolysis. Remove NaN3. CheckAzide->HasAzide Yes NoAzide No: Check Reagent Age CheckAzide->NoAzide No OldReagent Prepared >10 mins ago? Prepare fresh stock. NoAzide->OldReagent

Troubleshooting logic tree for resolving low MTS-5-amine labeling efficiency.

Q: My labeling efficiency is extremely low at pH 8.0, even though the cysteine should be deprotonated. Why? A: At pH 8.0 and above, reagent hydrolysis outcompetes the thiol reaction. For example, the half-life of similar MTS reagents at pH 8.5 is a mere 92 seconds[5]. By the time the reagent diffuses to your target, it is likely inactive. Lower your buffer to pH 7.0–7.4[4].

Q: I am using a standard storage buffer containing 3 mM Sodium Azide (NaN₃). Is this causing my SCAM experiments to fail? A: Yes. Sodium azide catalyzes the hydrolysis of MTS reagents. In buffers containing NaN₃, the half-life of MTS reagents plummets rapidly[4]. Always use azide-free buffers for MTS labeling.

Q: Can I freeze aliquots of MTS-5-amine dissolved in water or buffer? A: Absolutely not. Aqueous hydrolysis will destroy the reagent over time. If you must make a stock, dissolve MTS-5-amine in anhydrous DMSO, aliquot, and freeze at -80°C. However, reconstituting fresh powder directly into your pH 7.0 buffer immediately before use remains the gold standard[4][6].

Q: Why do I see a functional effect at 5 mM MTS-5-amine but not at 1 mM, even for wild-type proteins without engineered cysteines? A: At excessively high concentrations (>1 mM), MTS reagents can force reactions with partially buried, endogenous cysteines that are normally inaccessible, leading to off-target functional effects (causing up to 25% inhibition in some wild-type transporters)[1]. Stick to 1 mM or lower and rely on the high intrinsic reactivity (on the order of 105 M⁻¹s⁻¹) of the reagent[3].

References

  • CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages - rsc.org -[Link]

  • Insights into the Mechanism of Pore Opening of Acid-sensing Ion Channel 1A - nih.gov -[Link]

  • Accessibility of substituted cysteines in TM2 and TM10 transmembrane segments in the Plasmodium falciparum equilibrative nucleoside transporter PfENT1 - nih.gov -[Link]

  • The Thumb Domain Mediates Acid-sensing Ion Channel Desensitization - nih.gov -[Link]

  • Structural Determinants of the Closed KCa3.1 Channel Pore in Relation to Channel Gating: Results from a Substituted Cysteine Accessibility Analysis - rupress.org -[Link]

Sources

Troubleshooting

Improving aqueous solubility of 5-Aminopentyl Methanthiosulfonate Hydrobromide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the preparation and application of 5-Aminopentyl Methanethiosulfonate Hydrobromide (5-AP-MTS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the preparation and application of 5-Aminopentyl Methanethiosulfonate Hydrobromide (5-AP-MTS), particularly in Substituted Cysteine Accessibility Method (SCAM) experiments.

The core issue is a thermodynamic tug-of-war. The 5-carbon pentyl chain introduces significant hydrophobic character, driving aggregation in water[1]. Conversely, the reactive methanethiosulfonate (-S-SO2-CH3) group is highly susceptible to nucleophilic attack and rapid hydrolysis in aqueous environments[2]. When you attempt to dissolve this compound directly into a physiological buffer (pH 7.4), you are simultaneously fighting its low aqueous solubility and accelerating its degradation into insoluble, inactive sulfinic acids and disulfides[3].

To successfully utilize this reagent, you must bypass these physical limitations through a combination of organic solvation and kinetic trapping .

Quantitative Data: Solubility & Stability Matrix

Understanding the physical limits of your reagent is the first step in troubleshooting. Below is a summary of the solubility and kinetic stability of 5-AP-MTS across different solvent systems.

Solvent SystemMax Recommended ConcentrationStability (Half-Life)Mechanistic Causality
100% Anhydrous DMSO 100 - 500 mM> 1 Month (-20°C)Fully solvates the hydrophobic pentyl chain; absence of water completely prevents hydrolysis[1].
Aqueous Buffer (pH 5.5 - 6.0) < 10 mM~ 1 - 2 Hours (4°C)Protonation of the amine aids solubility; low hydroxide (OH⁻) concentration minimizes nucleophilic attack[2].
Physiological Buffer (pH 7.4) < 5 mM< 5 Minutes (RT)Rapid nucleophilic attack by hydroxide ions degrades the MTS group into insoluble byproducts[4].
Basic Buffer (pH > 8.0) Not RecommendedSeconds (RT)Instantaneous degradation. The reagent will precipitate out of solution immediately[3].
Self-Validating Preparation Protocol

Do not rely on visual clarity alone to confirm your reagent is active. The following step-by-step methodology incorporates a self-validating checkpoint to ensure your MTS reagent is actively alkanethiolating before it ever touches your precious protein sample.

Step 1: Thermal Equilibration

  • Action: Remove the desiccated vial of 5-AP-MTS from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: MTS reagents are highly hygroscopic. Opening a cold vial causes atmospheric moisture to condense directly onto the powder, initiating premature hydrolysis of the thiosulfonate group[2].

Step 2: Organic Solvation (Primary Stock)

  • Action: Dissolve the powder in 100% anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to create a 100 mM to 500 mM primary stock.

  • Causality: DMSO fully solvates the hydrophobic 5-carbon alkyl chain without triggering hydrolysis, bypassing the initial aqueous solubility barrier[1].

Step 3: Reactivity Validation (The Self-Validating Step)

  • Action: Mix a 1 mM aliquot of your MTS stock with 0.5 mM of a model thiol (e.g., L-cysteine) in a pH 7.0 buffer. Wait 1 minute, then add Ellman's Reagent (DTNB).

  • Causality: If the solution remains clear, your MTS reagent successfully alkanethiolated all free thiols. If the solution turns bright yellow (absorbance at 412 nm), free thiols remain, proving your MTS reagent has hydrolyzed and is functionally dead[4]. Do not proceed to Step 4 if the test fails.

Step 4: Kinetic Trapping (Aqueous Dilution)

  • Action: Immediately prior to your experiment, dilute the DMSO stock into a slightly acidic aqueous buffer (pH 6.0 - 6.5) to achieve your working concentration (e.g., 1-5 mM). Ensure final DMSO concentration is <5%.

  • Causality: Keeping the intermediate dilution slightly acidic minimizes the rate of alkaline hydrolysis, kinetically trapping the reagent in its active state just long enough to be applied to your sample[3].

Step 5: Protein Modification

  • Action: Apply the working solution to your protein sample (buffered at pH 7.0-7.4) and allow it to react for 1 to 5 minutes[2].

  • Causality: The physiological pH deprotonates the target cysteine residues into highly reactive thiolates, which react with the MTS group at rates up to 10⁷ times faster than protonated thiols, ensuring complete modification before the reagent can hydrolyze[5].

Workflow Visualization

MTS_Solubility_Workflow A 1. Cryo-Storage (-20°C, Desiccated) B 2. Thermal Equilibration (Warm to RT) A->B Prevent moisture condensation C 3. Organic Solvation (100% DMSO Stock) B->C Overcome pentyl hydrophobicity D 4. Kinetic Trapping (Dilute in pH 6.0 Buffer) C->D Perform immediately before use E 5. Alkanethiolation (React at pH 7.4) D->E Minimize alkaline hydrolysis

Optimal preparation workflow for 5-Aminopentyl MTS to maximize solubility and reactivity.

Troubleshooting & FAQs

Q: My 5-Aminopentyl MTS solution turns cloudy immediately when added to my physiological recording buffer. What is happening? A: This cloudiness is a classic symptom of rapid hydrolysis, not just poor initial solubility. When the MTS group hydrolyzes at pH 7.4, it forms sulfinic acids and symmetric disulfides, which are completely insoluble in water[2]. To fix this, ensure your final DMSO concentration is ~1-5% to act as a co-solvent[1], and keep the intermediate dilution slightly acidic (pH 6.0) before introducing it to the pH 7.4 environment[3].

Q: Can I prepare the aqueous working solution in the morning and use it throughout the day? A: Absolutely not. MTS reagents hydrolyze in water over time. While solutions in highly purified distilled water might appear stable for a few hours at 4°C, solutions in physiological buffers (pH 7.4) have a half-life measured in minutes[2]. You must prepare the aqueous dilution immediately prior to application to ensure stoichiometric alkanethiolation[4].

Q: Can I use DMF instead of DMSO as a co-solvent for the primary stock? A: Yes, anhydrous Dimethylformamide (DMF) is an acceptable alternative to DMSO for solvating the pentyl chain[5]. However, DMSO is generally preferred in live-cell or Xenopus oocyte electrophysiology (SCAM) because it is significantly less toxic to the cell membrane at low concentrations (<1%)[1]. Ensure whichever solvent you use is strictly anhydrous.

Q: My protein modification assay showed no functional change. How do I know if the reagent failed or if the cysteine is simply inaccessible? A: This is why the self-validating step (Step 3) is critical. If your MTS stock passes the Ellman's reagent test, you can confidently rule out reagent degradation. A lack of functional change would then indicate that the engineered cysteine residue is either sterically inaccessible to the 5-carbon pentyl chain, or that the attachment of the 5-AP-MTS moiety does not induce a measurable conformational shift in the protein[1].

References
  • Selective Hydrolysis of Methanesulfonate Esters - ResearchGate:[Link]

  • MTS reagents: Storage and Handling - Texas Tech University Health Sciences Center:[Link]

  • Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors - PMC / NIH:[Link]

  • CHAPTER 4: Thiol–Thiosulfonate Chemistry in Polymer Science - Royal Society of Chemistry:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Aminopentyl Methanethiosulfonate (MTS-5-Amine)

Welcome to the MTS Reagent Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing 5-Aminopentyl Methanethiosulfonate (MTS-5-Amine) in str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MTS Reagent Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing 5-Aminopentyl Methanethiosulfonate (MTS-5-Amine) in structural biology and pharmacology.

MTS-5-Amine is a highly valuable probe in the Substituted-Cysteine Accessibility Method (SCAM) due to its extended 5-carbon aliphatic chain and positively charged terminal amine. However, these exact structural features can lead to complex off-target interactions if experimental parameters are not rigorously controlled. This guide provides mechanistic explanations, a quantitative troubleshooting matrix, and self-validating protocols to ensure the integrity of your experimental data.

Section 1: Core Causality of Off-Target Binding (Diagnostic FAQ)

Q1: Why am I seeing background labeling even in my cysteine-free pseudo-wild-type construct? A: This is a classic artifact in SCAM workflows[1]. When utilizing MTS-5-Amine, the extended 5-carbon aliphatic chain combined with the terminal primary amine creates a highly flexible probe. If your pseudo-wild-type retains "cryptic" native cysteines buried within the hydrophobic core, the conformational dynamics of the protein (e.g., channel gating or transporter cycling) can transiently expose these residues to the solvent[2]. The long reach of the pentyl chain allows it to penetrate these transient crevices more effectively than shorter reagents like MTSEA[3].

Q2: Does the terminal amine group cause non-cysteine cross-reactivity? A: Yes, under specific conditions. While methanethiosulfonate (MTS) reagents are highly selective for free sulfhydryl groups via mixed disulfide bond formation at physiological pH, elevating the pH to accelerate the reaction can lead to severe off-target effects[4]. At pH > 8.0, primary amines (such as the ϵ -amino group of lysine) and the imidazole ring of histidine become sufficiently deprotonated to act as nucleophiles, attacking the methanesulfenyl sulfur and resulting in spurious covalent modification[5].

Q3: How does electrostatic pre-association lead to false positives? A: MTS-5-Amine carries a positive charge at pH 7.4 due to its protonated terminal amine ( −NH3+​ ). This positive charge can interact non-covalently with negatively charged lipid headgroups or acidic amino acid clusters (Asp/Glu) on the protein surface. This electrostatic trapping drastically increases the local concentration of the reagent, driving off-target reactions with low-reactivity thiols or causing steric hindrance that mimics a true covalent labeling event in functional assays[3].

Section 2: Quantitative Troubleshooting Matrix

To prevent off-target binding, experimental parameters must be tightly constrained. Use the following matrix to audit your current labeling conditions:

ParameterOptimal RangeEffect of Deviation (Off-Target Risk)Mitigation Strategy
Buffer pH 7.0 - 7.5pH > 8.0 deprotonates Lys/His, causing non-thiol nucleophilic attack[4].Maintain pH 7.4 using HEPES or MOPS. Avoid Tris buffers which contain primary amines.
Reagent Concentration 50 µM - 300 µM> 1 mM saturates electrostatic binding sites and forces reactions with cryptic cysteines[6].Perform a rigorous titration curve starting from 10 µM.
Exposure Time 30 - 90 secondsProlonged exposure allows slow-reacting off-target nucleophiles to covalently bind.Use rapid perfusion systems for precise exposure timing.
Reducing Agents 0 mM during labelingResidual DTT/TCEP causes disulfide exchange and reagent degradation[5].Wash cells/membranes thoroughly (3x) before MTS application.

Section 3: Visualizing the Mechanism

G MTS MTS-5-Amine (Positively Charged) Target Target Cysteine (Thiolate, pH 7.4) MTS->Target SN2 Attack (Fast) OffTarget1 Lysine / Histidine (High pH > 8.0) MTS->OffTarget1 Nucleophilic Attack (Slow) OffTarget2 Acidic Pockets (Asp/Glu) MTS->OffTarget2 Ionic Interaction Specific Specific Mixed Disulfide Bond Target->Specific Spurious Spurious Covalent Modification OffTarget1->Spurious Electro Non-Covalent Electrostatic Trapping OffTarget2->Electro

Caption: Mechanistic pathways of MTS-5-Amine specific labeling versus off-target covalent and ionic binding.

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness in your data, every SCAM experiment must include a self-validating protection assay known as Substituted Cysteine Modification and Protection (SCAMP) [6]. This workflow verifies that the functional change observed is due to specific binding at the target site rather than allosteric or off-target modification.

Step-by-Step SCAMP Methodology

Step 1: Construct Validation & Baseline Establishment

  • Express the cysteine-free pseudo-wild-type and the single-cysteine mutant in your model system (e.g., Xenopus oocytes or HEK-293 cells)[2].

  • Record baseline functional metrics (e.g., macroscopic currents via voltage-clamp or ligand binding affinity).

Step 2: Redox Conditioning

  • Perfuse the system with a mild reducing agent (e.g., 1 mM DTT) for 2 minutes to ensure the engineered cysteine is in the reactive thiolate state.

  • Critical Causality Step: Washout the reducing agent completely with standard extracellular buffer for 5 minutes. Failure to do so will result in the reduction of the MTS-5-Amine reagent itself, generating reactive byproducts that increase background noise[5].

Step 3: MTS-5-Amine Titration

  • Prepare a fresh stock of MTS-5-Amine in DMSO or distilled water. Note: The reagent hydrolyzes rapidly; use within 30 minutes.

  • Apply MTS-5-Amine at a sub-maximal concentration (e.g., 100 µM) for 60 seconds[6].

  • Washout the reagent and record the post-modification functional metric. Calculate the modification ratio.

Step 4: Pharmacological Protection Assay (Self-Validation)

  • In a fresh, unmodified sample expressing the single-cysteine mutant, pre-apply a saturating concentration of the native ligand or known competitive antagonist.

  • Co-apply the ligand and MTS-5-Amine (100 µM) for 60 seconds[6].

  • Washout both compounds and measure the functional metric.

  • Logic Check: If the ligand sterically blocks the target cysteine, the functional change should be prevented. If the functional change persists, the MTS-5-Amine is binding to an off-target cryptic cysteine or an allosteric site[6].

Workflow Start Apply MTS-5-Amine to Cys-less Control Detect Functional Change Detected? Start->Detect NoChange Proceed to Single-Cys Mutant Testing Detect->NoChange No YesChange Off-Target Binding Suspected Detect->YesChange Yes Protect Co-apply Native Ligand + MTS-5-Amine YesChange->Protect Initiate SCAMP Blocked Change Blocked? (Steric Protection) Protect->Blocked Specific Specific Binding in Binding Pocket Blocked->Specific Yes NonSpecific Non-Specific / Allosteric Off-Target Binding Blocked->NonSpecific No

Caption: Self-validating SCAMP diagnostic workflow to isolate off-target MTS-5-Amine interactions.

References

  • [6] Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC. National Institutes of Health (NIH).6

  • [1] The Substituted-Cysteine Accessibility Method (SCAM) to Elucidate Membrane Protein Structure. ResearchGate. 1

  • [3] MTSEA prevents ligand binding to the human melanocortin-4 receptor by modification of cysteine 130 in transmembrane helix 3 - CORE. CORE. 3

  • [4] Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC. National Institutes of Health (NIH). 4

  • [5] (PDF) Modification of Cysteine Residues for Mass Spectrometry-Based Proteomic Analysis: Facts and Artifacts. ResearchGate. 5

  • [2] Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Bio-Protocol. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in MTS Reagent Protein Labeling

Welcome to the Application Support Portal. Methanethiosulfonate (MTS) reagents are powerful tools for probing protein topology, ion channel architecture, and conformational dynamics via the Substituted-Cysteine Accessibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. Methanethiosulfonate (MTS) reagents are powerful tools for probing protein topology, ion channel architecture, and conformational dynamics via the Substituted-Cysteine Accessibility Method (SCAM)[1]. However, researchers frequently encounter incomplete or failed labeling due to steric hindrance. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you overcome these physical barriers and achieve stoichiometric labeling.

Frequently Asked Questions (FAQs)

Q1: What exactly causes steric hindrance during MTS labeling? A: Steric hindrance occurs when the spatial arrangement of atoms in the protein or the bulky functional groups of the MTS reagent physically block the methanethiosulfonate group from accessing the target cysteine's thiol (-SH)[2]. If the engineered cysteine is located in a deep binding pocket, a narrow ion channel pore, or adjacent to large amino acid side chains, bulky reagents like MTSET or MTSEA-Biotin will fail to form the necessary activated complex[3].

Q2: How do I distinguish between a sterically hindered cysteine and a completely buried (inaccessible) cysteine? A: This is a classic SCAM diagnostic issue. To differentiate the two, perform a size-exclusion profiling experiment. Treat the protein with the smallest available MTS reagent, MMTS (Methyl methanethiosulfonate)[4]. If MMTS successfully labels the site but larger reagents (like MTSET) do not, the residue is surface-accessible but sterically restricted[5]. If even MMTS fails to label the site, the cysteine is likely buried within the hydrophobic core or tightly involved in a disulfide bridge.

Q3: Why does my MTS reagent hydrolyze before it can label my sterically hindered protein? A: MTS reagents are highly reactive but notoriously unstable in aqueous environments, especially in the presence of nucleophiles or at elevated pH[6]. While their intrinsic reaction rate with exposed thiols is exceptionally fast (on the order of 105 M−1s−1 )[7], steric hindrance drastically slows this specific reaction, allowing the competing hydrolysis reaction to dominate. To combat this, you must use freshly prepared MTS stocks and consider applying the reagent in multiple sequential pulses rather than a single long incubation[3].

Quantitative Reagent Selection Matrix

Selecting the right MTS reagent is your first line of defense against steric clash. The table below summarizes the physical properties of common MTS reagents to help you map the steric limits of your target site[8],[4].

ReagentChemical NameCharge (pH 7.4)Relative Size / VolumeTypical Application & Steric Profile
MMTS Methyl methanethiosulfonateNeutralSmallestEasily accesses tight crevices; used as a baseline for accessibility[4].
MTSEA 2-Aminoethyl methanethiosulfonatePositive (+1)SmallProbing cation channels; minimal steric bulk[8].
MTSES 2-Sulfonatoethyl methanethiosulfonateNegative (-1)MediumProbing anion channels; moderate steric footprint[8].
MTSET [2-(Trimethylammonium)ethyl] methanethiosulfonatePositive (+1)BulkyStrong steric blocker; restricted to highly exposed surfaces[4].
MTSEA-Biotin N-Biotinylaminoethyl methanethiosulfonateNeutralVery BulkyAffinity purification; highly susceptible to steric hindrance[7].

Troubleshooting Workflow & Logic

When faced with low labeling efficiency, it is critical to follow a systematic approach rather than blindly changing variables. The following decision tree outlines the logical progression for troubleshooting.

TroubleshootingWorkflow Start Low/No Labeling Efficiency with MTS Reagent CheckExposure Is the target Cysteine surface-exposed? Start->CheckExposure Buried Apply Mild Denaturant (e.g., 1-2M Urea) or Allosteric Modulator CheckExposure->Buried No (Buried) Crowded Evaluate MTS Reagent Size & Charge CheckExposure->Crowded Yes (Steric Clash) Verify Verify Modification (Mass Spec / Functional Assay) Buried->Verify Bulky Using Bulky Reagent? (e.g., MTSET, MTSEA-Biotin) Crowded->Bulky Small Using Small Reagent? (e.g., MMTS, MTSEA) Crowded->Small SwitchSmall Switch to smaller reagent (e.g., MMTS) or use PEG-spaced linker Bulky->SwitchSmall Yes SwitchSmall->Verify Opt_pH Optimize Reaction pH (Titrate pH 7.0 - 8.5) & Increase Temp Small->Opt_pH Yes Opt_pH->Verify

Caption: Decision tree for troubleshooting steric hindrance and low labeling efficiency in MTS reactions.

Advanced Troubleshooting Strategies

Strategy A: Kinetic Push via pH Optimization

The Causality: The reaction between an MTS reagent and a cysteine relies on the nucleophilic attack of the thiolate anion (S⁻) on the reagent's sulfur atom[7]. At physiological pH (7.4), only a small fraction of cysteine residues (typical pKa ~8.3) are in the highly reactive thiolate form. By carefully raising the pH, you exponentially increase the local concentration of S⁻. This massive kinetic boost can provide the activation energy required to overcome minor steric barriers[2]. The Caveat: High pH accelerates the hydrolysis of the MTS reagent[7]. You must balance thiolate formation with reagent stability by strictly limiting reaction times.

Strategy B: Utilizing Flexible Linkers (Spacers)

The Causality: If you are using a bulky payload (like a fluorophore or biotin) attached to the MTS group, the payload itself may clash with the protein surface before the MTS group can reach the cysteine[2]. Introducing a flexible polyethylene glycol (PEG) linker between the MTS reactive group and the payload acts as a spacer. This provides the conformational freedom necessary for the reactive methanethiosulfonate core to orient correctly and thread into sterically crowded pockets[2].

Strategy C: Dynamic Structural Relaxation

The Causality: Proteins are not static. If a cysteine is transiently exposed during a conformational shift (e.g., channel gating), you can trap it. Applying specific ligands, agonists, or altering the membrane potential can force the protein into an open or relaxed state, widening the access pathway for the MTS reagent[3]. Alternatively, mild denaturants (1-2 M Urea) can slightly loosen the tertiary structure without causing global unfolding, temporarily exposing sterically hindered sites.

Step-by-Step Experimental Protocols

Protocol 1: pH-Optimized MTS Labeling for Hindered Cysteines

This protocol utilizes a pH gradient to find the "sweet spot" where nucleophilicity overcomes steric hindrance without causing complete reagent hydrolysis.

Step 1: Preparation of the Protein

  • Ensure your target protein (1-10 mg/mL) is in a compatible, amine-free buffer (e.g., HEPES or Phosphate).

  • Reduce all oxidized cysteines by adding a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine) or DTT. Incubate for 30 minutes at room temperature[2].

  • CRITICAL: Completely remove the reducing agent using a desalting column (e.g., Zeba Spin) or dialysis. Failure to do so will result in the reducing agent instantly consuming the MTS reagent[7].

Step 2: pH Titration Setup

  • Aliquot the reduced protein into three separate tubes.

  • Adjust the buffer pH of the aliquots to 7.0, 7.5, and 8.0 respectively[7].

Step 3: Reagent Preparation & Application

  • Prepare a high-concentration stock of your chosen MTS reagent (e.g., MTSEA or MTSET) in anhydrous DMSO or DMF. Do not prepare this until the exact moment of use[6].

  • Immediately add a 10- to 20-fold molar excess of the MTS reagent to each protein aliquot[2]. Keep the final organic solvent concentration below 2% to prevent protein precipitation.

  • Incubate at room temperature for 5 to 15 minutes. For highly hindered sites, apply the reagent in three smaller "pulses" (e.g., add 5-fold excess every 5 minutes) to compensate for rapid hydrolysis[3].

Step 4: Quenching and Verification

  • Quench the reaction by adding an excess of free cysteine or DTT.

  • Verify labeling efficiency via mass spectrometry, Western blot (if using MTSEA-Biotin), or functional electrophysiology assays[1].

Protocol 2: Size-Exclusion Profiling (SCAM)

Use this to map the physical dimensions of the steric block.

  • Prepare four identical aliquots of your reduced, desalted protein expressing the engineered cysteine.

  • Treat Aliquot 1 with 2 mM MMTS (Smallest)[4].

  • Treat Aliquot 2 with 2 mM MTSEA (Small, + charge)[4].

  • Treat Aliquot 3 with 3 mM MTSES (Medium, - charge)[4].

  • Treat Aliquot 4 with 3 mM MTSET (Bulky, + charge)[4].

  • Incubate all samples for 10 minutes at 20°C[4].

  • Measure the functional readout (e.g., ion channel current inhibition). A drop in effect size from MMTS to MTSET directly quantifies the steric bottleneck of the access pathway[5].

References

  • Texas Tech University Health Sciences Center (TTUHSC). "MTS reagents." Available at:[Link]

  • PLOS One. "Covalent Modification of Mutant Rat P2X2 Receptors with a Thiol-Reactive Fluorophore Allows Channel Activation by Zinc or Acidic pH without ATP." Available at:[Link]

  • American Journal of Physiology-Cell Physiology. "Role of the fourth transmembrane domain in proton-coupled folate transporter function as assessed by the substituted cysteine accessibility method." Available at:[Link]

  • Journal of Biological Chemistry (via PMC). "Transmembrane Segment 11 Appears to Line the Purine Permeation Pathway of the Plasmodium falciparum Equilibrative Nucleoside Transporter 1 (PfENT1)." Available at:[Link]

  • Journal of General Physiology (via Rockefeller University Press). "Movement and Crevices Around a Sodium Channel S3 Segment." Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-Aminopentyl Methanthiosulfonate vs MTSET for cysteine accessibility

5-Aminopentyl Methanethiosulfonate (5-AP MTS) vs. MTSET: Optimizing Cysteine Accessibility in Narrow Pores The Substituted Cysteine Accessibility Method (SCAM) is a cornerstone technique for mapping the topology, pore-li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

5-Aminopentyl Methanethiosulfonate (5-AP MTS) vs. MTSET: Optimizing Cysteine Accessibility in Narrow Pores

The Substituted Cysteine Accessibility Method (SCAM) is a cornerstone technique for mapping the topology, pore-lining residues, and conformational dynamics of membrane proteins [1]. By systematically mutating native residues to cysteines and probing them with sulfhydryl-reactive methanethiosulfonate (MTS) reagents, researchers can deduce the aqueous accessibility of specific protein domains.

However, the choice of MTS reagent fundamentally dictates the resolution of the structural data obtained. This guide objectively compares two positively charged MTS reagents: the widely used MTSET ([2-(Trimethylammonium)ethyl] methanethiosulfonate) and the specialized 5-Aminopentyl Methanethiosulfonate (5-AP MTS). As a Senior Application Scientist, I will outline the physicochemical causality that makes these two molecules—despite being exact structural isomers—behave entirely differently in sterically restricted environments.

The Isomer Advantage: Geometry Over Mass

Both MTSET and 5-AP MTS share the exact same molecular formula (C₆H₁₆BrNO₂S₂) and molecular weight (278.23 g/mol ) when supplied as bromide/hydrobromide salts. However, their molecular geometries are radically different, which directly impacts their utility in SCAM [2].

  • MTSET (The "Short & Bulky" Probe): Features a short 2-carbon (ethyl) linker terminating in a bulky quaternary trimethylammonium headgroup. While its permanent +1 charge makes it an excellent membrane-impermeant probe for surface-exposed residues, its massive headgroup creates severe steric clashes in narrow ion channel pores or deep binding pockets.

  • 5-AP MTS (The "Long & Slender" Probe): Features a flexible 5-carbon (pentyl) linker terminating in a primary amine. At physiological pH (7.4), the primary amine is protonated (NH₃⁺), yielding the same +1 charge as MTSET. However, the primary amine is significantly smaller than a trimethylammonium group, and the 5-carbon chain acts as a flexible tether, allowing the reactive methanethiosulfonate core to "snake" into tight constrictions that MTSET cannot reach.

Quantitative Data Presentation
PropertyMTSET5-AP MTS
Chemical Name [2-(Trimethylammonium)ethyl] methanethiosulfonateS-(5-Aminopentyl) methanesulfonothioate
Molecular Formula C₆H₁₆BrNO₂S₂C₆H₁₆BrNO₂S₂
Molecular Weight 278.23 g/mol 278.23 g/mol
Charge (at pH 7.4) +1 (Permanent Quaternary)+1 (Protonated Primary Amine)
Linker Length 2 Carbons (Ethyl)5 Carbons (Pentyl)
Headgroup Sterics Bulky (Trimethylammonium)Small (Primary Amine, NH₃⁺)
Aqueous Half-Life ~10 min (at pH 7.5)~15 min (at pH 7.5)
Primary Application Surface accessibility, wide pore mappingDeep pore mapping, narrow constrictions

Mechanistic Causality in Experimental Design

To understand why a researcher must carefully select between these reagents, one must understand the reaction mechanism. MTS reagents react specifically with the thiolate anion (S⁻) form of cysteine to form a mixed disulfide, releasing a methanesulfinic acid leaving group [1].

Because the reaction requires aqueous exposure for both the ionization of the thiol and the delivery of the MTS reagent, a failure to react (a "negative" SCAM result) is often interpreted as the residue being buried in the lipid bilayer. However, steric hindrance is a major confounding variable .

If a cysteine is located within a narrow selectivity filter of an ion channel, MTSET may fail to react simply because its bulky trimethylammonium headgroup cannot physically enter the pore [3]. By deploying 5-AP MTS in a parallel experiment, researchers can differentiate between a truly buried residue (which will react with neither) and a sterically restricted aqueous residue (which will react with the slender 5-AP MTS but not MTSET).

SCAM_Logic Target Substituted Cysteine in Target Protein Surface Surface / Wide Pore (Sterically Unrestricted) Target->Surface Deep Deep / Narrow Constriction (Sterically Restricted) Target->Deep MTSET_S MTSET: Accessible (Functional Alteration) Surface->MTSET_S AP_S 5-AP MTS: Accessible (Functional Alteration) Surface->AP_S MTSET_D MTSET: Inaccessible (Steric Clash) Deep->MTSET_D AP_D 5-AP MTS: Accessible (Flexible Linker Reaches) Deep->AP_D

Decision tree illustrating how steric hindrance dictates MTS reagent accessibility.

Self-Validating Experimental Protocol: SCAM via Electrophysiology

To ensure reproducibility and trust in your structural mapping, the following Two-Electrode Voltage Clamp (TEVC) workflow incorporates critical self-validating controls.

Critical Pre-requisite: MTS reagents hydrolyze rapidly in aqueous buffers (MTSET t₁/₂ ≈ 10 min at pH 7.5) [3]. Reagents must be dissolved in anhydrous DMSO as a stock and diluted into the aqueous recording buffer immediately (<1 minute) prior to perfusion.

Step-by-Step Methodology
  • Construct Generation: Generate a "Cys-less" background of your target channel (mutating all native, accessible cysteines to serine or alanine). Verify that this Cys-less construct retains wild-type electrophysiological function.

  • Site-Directed Mutagenesis: Introduce single cysteine mutations at the target residues along the putative pore-lining domain.

  • Expression: Inject cRNA of the mutant constructs into Xenopus laevis oocytes and incubate for 24-48 hours.

  • Baseline Recording: Clamp the oocyte at a holding potential (e.g., -80 mV). Elicit baseline currents using the appropriate agonist or voltage step. Ensure current stability over 3 sweeps.

  • Reagent Preparation (Time-Sensitive): Dilute the MTS stock (MTSET or 5-AP MTS) into the extracellular recording buffer to a final concentration of 1 mM.

  • Perfusion & Modification: Perfuse the MTS solution over the oocyte for 1 to 5 minutes. Monitor the current in real-time; a successful reaction will typically manifest as a progressive, irreversible block (or occasionally potentiation) of the current as the positively charged moiety is covalently tethered inside the pore [2].

  • Washout: Perfuse with standard buffer for 3 minutes to remove unreacted, hydrolyzed MTS reagent.

  • Post-Modification Assay: Re-measure the current. Calculate the pseudo-first-order reaction rate constant to quantify accessibility.

Protocol_Workflow N1 1. Site-Directed Mutagenesis (Generate Cys-mutants) N2 2. Oocyte Expression (cRNA Injection) N1->N2 N3 3. Baseline TEVC Recording (Establish initial function) N2->N3 N4 4. MTS Reagent Perfusion (Freshly prepared, 1-5 min) N3->N4 N5 5. Post-Washout Recording (Calculate modification rate) N4->N5

Step-by-step electrophysiology workflow for the Substituted Cysteine Accessibility Method.

Data Interpretation & Troubleshooting

When comparing the results between MTSET and 5-AP MTS, apply the following logical framework:

  • Both Reagents Modify the Channel: The cysteine is located in a wide, sterically unrestricted, aqueous-accessible region (e.g., extracellular loop or outer vestibule).

  • Neither Reagent Modifies the Channel: The cysteine is either buried in the hydrophobic lipid bilayer, buried within the protein core, or the local microenvironment has a highly acidic pKa, preventing the formation of the required thiolate anion. (Control check: Ensure the Cys-less background shows no modification).

  • 5-AP MTS Modifies, but MTSET Does Not: The cysteine is located in a narrow constriction site or deep within a sterically restricted binding pocket. The flexible 5-carbon linker of 5-AP MTS successfully navigated the steric barrier that blocked the bulky MTSET headgroup.

By leveraging the isomeric nature of these two reagents, researchers can transition from simple binary "accessible/inaccessible" mapping to high-resolution topographical profiling of membrane protein architectures.

References

  • Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Specificity of Charge-carrying Residues in the Voltage Sensor of Potassium Channels. Journal of General Physiology (Rockefeller University Press). Available at:[Link]

Comparative

Comparing MTS reagents and maleimides for targeted protein labeling

Topic: Comparing MTS Reagents and Maleimides for Targeted Protein Labeling: A Mechanistic and Practical Guide Targeted protein labeling via cysteine residues is a cornerstone of modern bioconjugation. Because cysteine is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing MTS Reagents and Maleimides for Targeted Protein Labeling: A Mechanistic and Practical Guide

Targeted protein labeling via cysteine residues is a cornerstone of modern bioconjugation. Because cysteine is relatively rare and highly nucleophilic, it provides an ideal bioorthogonal handle for developing antibody-drug conjugates (ADCs), probing structural dynamics via site-directed spin labeling (SDSL), and mapping ion channels.

Two of the most prominent classes of thiol-reactive compounds are maleimides and methanethiosulfonates (MTS) . While both target the sulfhydryl group, their underlying reaction mechanisms, conjugate stability, and optimal use cases differ profoundly. This guide provides an objective, data-backed comparison of MTS reagents and maleimides to help researchers select the optimal chemistry for their specific bioconjugation workflows.

Mechanistic Causality: Thioether vs. Disulfide Formation

The fundamental divergence between maleimides and MTS reagents lies in their reaction chemistry and the resulting bond stability.

Maleimides (Irreversible, but prone to Retro-Michael) Maleimides react with thiolate anions via a Michael addition to form a thioether bond[1]. This reaction is highly efficient at pH 6.5–7.5. However, the resulting thiosuccinimide ring is not entirely stable in physiological conditions. In the presence of endogenous thiols (like glutathione or human serum albumin in plasma), the conjugate can undergo a retro-Michael reaction, leading to deconjugation and off-target payload transfer[2][3]. To counteract this in ADC development, researchers actively promote post-conjugation ring-opening hydrolysis (often at pH 8.5–9.0) to "lock" the conjugate into a stable, retro-Michael-resistant state[2][3].

MTS Reagents (Reversible, Rapid Disulfide Exchange) MTS reagents (e.g., MTSEA, MTSET, MTSL) react via a thiol-disulfide exchange mechanism, yielding a mixed disulfide bond[4][5]. Because methanesulfinic acid is an excellent leaving group, MTS reactions are exceptionally rapid—often reaching completion in 1 to 5 minutes at room temperature[6][7]. Crucially, the disulfide linkage is fully reversible upon the addition of reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[5]. This reversibility makes MTS reagents the gold standard for the Substituted-Cysteine Accessibility Method (SCAM), where transient blocking or labeling of channel pores is required[4][8].

G Cys Protein-Cysteine (Thiol) Mal Maleimide Reagent Cys->Mal Michael Addition (pH 6.5-7.5) MTS MTS Reagent Cys->MTS Thiol-Disulfide Exchange (pH 7.0-8.0) Thioether Thioether Conjugate (Prone to Retro-Michael) Mal->Thioether Disulfide Disulfide Conjugate (Reversible) MTS->Disulfide Thioether->Cys Retro-Michael (in plasma) Hydrolyzed Hydrolyzed Succinimide (Stable) Thioether->Hydrolyzed Controlled Hydrolysis (pH 8.5-9.0) Regenerated Regenerated Cysteine Disulfide->Regenerated Reduction (DTT/TCEP)

Reaction mechanisms of Maleimide and MTS reagents with protein cysteines.

Quantitative Performance Comparison

To objectively select between these reagents, one must weigh reaction kinetics against long-term stability and reversibility requirements.

FeatureMaleimidesMTS Reagents
Reaction Mechanism Michael addition (Thioether bond)Thiol-disulfide exchange (Disulfide bond)
Reaction Kinetics Moderate (1–2 hours at RT)Extremely Fast (1–5 minutes at RT)
Reversibility Irreversible (but susceptible to retro-Michael)Fully reversible (via DTT/TCEP)
Optimal pH 6.5 – 7.57.0 – 8.0
Aqueous Stability Moderately stableHighly prone to hydrolysis (must be prepared fresh)
Primary Applications ADCs, permanent fluorescent taggingSCAM, EPR spin labeling (MTSL), transient blocking

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. Below are field-proven methodologies for both chemistries, incorporating critical validation steps to ensure scientific integrity.

Protocol A: Stable Maleimide Conjugation with Controlled Hydrolysis

Objective: Generate a plasma-stable bioconjugate (e.g., for ADCs) resistant to retro-Michael cleavage[2][3].

  • Reduction & Desalting: Reduce protein disulfides using 10 molar equivalents of TCEP for 1 hour. Remove TCEP via size-exclusion chromatography (SEC) into Conjugation Buffer (PBS, pH 7.0, 1 mM EDTA). Causality: EDTA chelates trace metals that catalyze thiol oxidation, keeping the cysteine reactive.

  • Conjugation: Add maleimide reagent (5-10 molar excess) dissolved in DMSO (final DMSO <5% v/v). Incubate for 2 hours at room temperature in the dark[2].

  • Controlled Hydrolysis (Stabilization): Adjust the buffer pH to 8.5–9.0 using 1M Tris-HCl. Incubate for 24–48 hours at 37°C. Causality: The basic pH accelerates the hydrolysis of the thiosuccinimide ring, permanently preventing the retro-Michael reaction[2][3].

  • Validation: Perform a thiol-exchange assay by incubating the purified conjugate in human plasma at 37°C for 72 hours, monitoring payload loss via LC-MS[9].

Protocol B: Reversible MTS Labeling for SCAM

Objective: Probe the solvent accessibility of an engineered cysteine in a membrane protein[4].

  • Preparation: Express the cysteine-mutant protein in Xenopus oocytes. Record baseline electrophysiological currents in ND96 buffer[4].

  • Reagent Preparation (Critical): Dissolve the MTS reagent (e.g., MTSET) in anhydrous DMSO, then dilute to 1 mM in ND96 buffer immediately before application. Causality: MTS reagents rapidly hydrolyze in aqueous solutions (half-life ~10 mins at pH 7.5); fresh preparation ensures active electrophiles[6].

  • Application: Perfuse the oocyte with the MTS solution for 1 to 5 minutes while continuously recording[4][6].

  • Validation (Reversal): Wash out the MTS reagent, then perfuse with 10 mM DTT for 5 minutes. Causality: The restoration of baseline current confirms that the functional change was specifically due to disulfide formation at the target cysteine, validating the SCAM assay[5][7].

Workflow cluster_MTS MTS Workflow (e.g., SCAM) cluster_Mal Maleimide Workflow (e.g., ADC) Start Target Protein with Free Cysteine MTS_Label Label with MTS Reagent (1-5 min, RT) Start->MTS_Label Mal_Label Label with Maleimide (2 hrs, RT) Start->Mal_Label MTS_Measure Electrophysiological/Functional Assay MTS_Label->MTS_Measure MTS_Reverse Reverse with DTT (Confirm Specificity) MTS_Measure->MTS_Reverse Mal_Hydro Ring-Opening Hydrolysis (pH 8.5-9.0) Mal_Label->Mal_Hydro Mal_Purify Purify Stable Conjugate (SEC/Dialysis) Mal_Hydro->Mal_Purify

Comparative experimental workflows for MTS and Maleimide protein labeling.

Troubleshooting and Optimization Insights

  • Low Degree of Labeling (DOL) with Maleimides: Often caused by an incorrect pH or the presence of primary amines at high pH. Keep conjugation pH strictly below 7.5 to prevent cross-reactivity with lysine residues.

  • Inconsistent MTS Results: Almost always stems from aqueous hydrolysis. Never store MTS reagents in aqueous buffers. Store solids at -20°C in a desiccator, and warm to room temperature before opening to prevent condensation[6][7].

  • Off-Target Toxicity in ADCs: If in vivo studies show high off-target toxicity, the maleimide linkage is likely undergoing retro-Michael cleavage. Implement the controlled hydrolysis step (Protocol A) or switch to a next-generation "self-hydrolyzing" maleimide[2][3].

References

  • SigutLabs. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. [Link]

  • Interchim. Fluorescent MTS.[Link]

  • National Institutes of Health (NIH). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides.[Link]

  • National Institutes of Health (NIH). Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation.[Link]

  • Interchim. MTS reagents. [Link]

  • eLife. Exploring structural dynamics of a membrane protein by combining bioorthogonal chemistry and cysteine mutagenesis. [Link]

Sources

Validation

High-Resolution Mass Spectrometry Validation of 5-Aminopentyl MTS Cysteine Modification: A Comparative Guide

Introduction to Cysteine Topography Mapping The Substituted Cysteine Accessibility Method (SCAM) has revolutionized our understanding of protein topography, particularly for complex membrane proteins and ion channels[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Cysteine Topography Mapping

The Substituted Cysteine Accessibility Method (SCAM) has revolutionized our understanding of protein topography, particularly for complex membrane proteins and ion channels[1]. By introducing cysteine residues at specific sites and probing them with sulfhydryl-reactive reagents, researchers can map solvent accessibility and conformational changes.

5-Aminopentyl methanethiosulfonate (5-Aminopentyl MTS) is a highly specialized probe in this arsenal. When it reacts with a free sulfhydryl, it forms a mixed disulfide, covalently attaching a 5-aminopentyl moiety. This modification introduces a steric bulk (fitting within a ~0.6 nm by 1 nm cylindrical volume) and a positively charged primary amine at physiological pH[1]. Validating this binding event using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is critical for confirming site-specificity, calculating labeling stoichiometry, and ensuring the structural integrity of the target protein[2].

Mechanistic Causality: Why 5-Aminopentyl MTS?

To understand the utility of 5-Aminopentyl MTS, one must examine the fundamental chemistry of methanethiosulfonate (MTS) reagents. Unlike traditional alkylating agents that form irreversible thioether bonds, MTS reagents undergo a rapid, highly specific disulfide exchange with the thiolate anion (S⁻) of cysteine.

The Expert Advantage
  • Reaction Kinetics: MTS reagents react with ionized thiolates orders of magnitude faster than standard alkylating agents like Iodoacetamide (IAA). This rapid reaction allows for "snapshot" labeling of dynamic conformational states before the protein can shift conformations[3].

  • Reversibility: The resulting mixed disulfide bond can be easily reduced by DTT or TCEP, allowing for reversible probing or downstream affinity purification.

  • Electrostatic Probing: The terminal primary amine (-NH₃⁺) alters the local electrostatic environment. If a cysteine is buried within an ion channel pore, the sudden introduction of a positive charge will predictably alter ion conductance, providing functional validation alongside MS data[4].

  • Secondary Conjugation: The introduced primary amine serves as a bioorthogonal handle, allowing for subsequent labeling with NHS-ester fluorophores or affinity tags.

Reaction_Mechanisms Cys Free Cysteine (Protein-SH) MTS_Reagent 5-Aminopentyl MTS (Methanethiosulfonate) Cys->MTS_Reagent Disulfide Exchange IAA_Reagent Iodoacetamide (IAA) or NEM Cys->IAA_Reagent Alkylation Mixed_Disulfide Mixed Disulfide (-S-S-R) Reversible (+117.21 Da) MTS_Reagent->Mixed_Disulfide Thioether Thioether Bond (-S-R) Irreversible (+57.02 Da) IAA_Reagent->Thioether Mixed_Disulfide->Cys DTT/TCEP

Mechanistic divergence between reversible MTS labeling and irreversible alkylation.

Comparative Analysis of Cysteine-Reactive Probes

When designing a mass spectrometry experiment, selecting the correct cysteine-reactive probe is paramount. The table below objectively compares 5-Aminopentyl MTS against common alternatives[5].

Table 1: Reagent Comparison and Mass Shifts
ReagentReaction ChemistryReversibilityExact Mass Shift (Da)Primary Application
5-Aminopentyl MTS Disulfide ExchangeYes (DTT/TCEP)+117.21 SCAM, electrostatic probing, secondary conjugation
MTSET Disulfide ExchangeYes (DTT/TCEP)+118.21 SCAM, introducing a permanent positive charge
Iodoacetamide (IAA) S_N2 AlkylationNo+57.02 Bottom-up proteomics, permanent blocking
N-Ethylmaleimide (NEM) Michael AdditionNo+125.05 Trapping highly reactive redox states

Self-Validating Mass Spectrometry Workflow

To rigorously validate 5-Aminopentyl MTS binding, we employ a differential labeling strategy. This protocol acts as a self-validating system : it simultaneously confirms the presence of the MTS label on solvent-accessible cysteines while using IAA to permanently tag buried cysteines, eliminating false positives caused by structural unfolding during sample preparation.

Step-by-Step Methodology

Step 1: Native State Labeling (The Probe)

  • Action: Incubate the intact protein with a 10-fold molar excess of 5-Aminopentyl MTS in HEPES buffer (pH 7.0) for 5 minutes at room temperature.

  • Causality: HEPES is chosen over Tris because primary amines in Tris buffer can compete or interfere. The short 5-minute window exploits the rapid kinetics of MTS reagents and mitigates the short half-life (~12 minutes at pH 7.0) of the reagent before it undergoes hydrolysis[1]. Furthermore, high concentrations of MTS reagents over prolonged periods can lead to unwanted dimerization side reactions[6].

Step 2: Quenching and Denaturation

  • Action: Quench the reaction by adding 100 mM L-cysteine. Denature the protein using 8M Urea to unfold the tertiary structure.

  • Causality: Quenching prevents the MTS reagent from labeling cysteines that are only exposed after denaturation, ensuring the spatial fidelity of the initial labeling event.

Step 3: Differential Alkylation (The Internal Control)

  • Action: Add 50 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes.

  • Causality: IAA irreversibly alkylates the newly exposed cysteines (+57.02 Da). If a cysteine is detected with an IAA modification during MS analysis, it definitively proves it was buried during Step 1.

Step 4: Proteolytic Digestion

  • Action: Dilute urea to <1M and digest with Glu-C or Chymotrypsin overnight at 37°C.

  • Causality: Trypsin is intentionally avoided here. The primary amine introduced by 5-Aminopentyl MTS (+117.21 Da) can sterically mimic a lysine residue, leading to unpredictable non-canonical tryptic activity or missed cleavages. Orthogonal proteases ensure reliable peptide generation.

Step 5: LC-MS/MS Acquisition

  • Action: Analyze peptides using high-resolution mass spectrometry. Utilize Electron Transfer Dissociation (ETD) alongside Higher-energy Collisional Dissociation (HCD).

  • Causality: The mixed disulfide bond formed by MTS is labile under standard HCD collision energies, often resulting in neutral loss of the modification. ETD preserves the modification on the side chain while fragmenting the peptide backbone, ensuring accurate site localization[3]. Advanced algorithms are then used to detect the exact mass shifts[7].

MS_Workflow A Native Protein (Solvent Accessible Cys) B Labeling (5-Aminopentyl MTS, 5 min) A->B C Quench & Denature (L-Cys + 8M Urea) B->C D Differential Alkylation (IAA on Buried Cys) C->D E Proteolytic Digestion (Glu-C / Chymotrypsin) D->E F LC-MS/MS (ETD/HCD) (+117.21 Da vs +57.02 Da) E->F

Step-by-step differential labeling workflow for LC-MS/MS validation.

Experimental Data: Performance Comparison

When analyzing the MS/MS data, researchers will observe distinct performance metrics between the MTS-labeled and IAA-labeled peptides. The following table summarizes representative experimental outcomes based on established residue modification mass spectrometry principles[3].

Table 2: Representative MS/MS Performance Metrics
Metric5-Aminopentyl MTS (+117.21 Da)Iodoacetamide (+57.02 Da)Analytical Implication
Labeling Kinetics (pH 7.0) < 5 minutes30 - 60 minutesMTS captures rapid conformational states; IAA requires prolonged incubation.
Target Specificity > 98% for Cysteine~90% (Off-target on Lys/His)MTS reagents are highly selective for thiolates; IAA can over-alkylate at high concentrations.
MS/MS Stability (HCD) Moderate (Neutral loss common)High (Stable thioether)Disulfide bonds are labile. ETD fragmentation is highly recommended for MTS to preserve the modification.
Protease Compatibility Poor with TrypsinExcellent with TrypsinThe terminal amine on 5-Aminopentyl MTS acts as a steric hindrance or non-canonical cleavage site.

References

  • Source: Texas Tech University Health Sciences Center (ttuhsc.edu)
  • Source: MtoZ Biolabs (mtoz-biolabs.com)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)

Sources

Comparative

Structural Differences Between 5-Aminopentyl MTS and 2-Aminoethyl MTS: A Comprehensive Comparison Guide

Methanethiosulfonate (MTS) reagents are the biochemical scalpels of structural biology. When deployed via the Substituted Cysteine Accessibility Method (SCAM), they allow researchers to map membrane protein topology, ide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Methanethiosulfonate (MTS) reagents are the biochemical scalpels of structural biology. When deployed via the Substituted Cysteine Accessibility Method (SCAM), they allow researchers to map membrane protein topology, identify pore-lining residues, and track state-dependent conformational changes in real-time. However, the exact structural geometry of the reagent—specifically its alkyl chain length—dictates its functional utility.

This guide provides an objective, data-driven comparison between two positively charged MTS reagents: 2-Aminoethyl MTS (MTSEA) and 5-Aminopentyl MTS (MTSPeA) . By acting as "molecular rulers," the varying spacer arms of these reagents allow scientists to probe the depth, electrostatic potential, and steric constraints of protein microenvironments with Ångström-level precision.

Physicochemical and Structural Comparison

The primary structural divergence between MTSEA and 5-Aminopentyl MTS lies in the length of their hydrocarbon spacer arms. MTSEA possesses a compact 2-carbon ethyl group, whereas 5-Aminopentyl MTS utilizes an extended 5-carbon pentyl chain. Both carry a terminal primary amine that is protonated (positively charged) at physiological pH.

Feature2-Aminoethyl MTS (MTSEA)5-Aminopentyl MTS (MTSPeA)
Chemical Formula C₃H₁₀BrNO₂S₂C₆H₁₆BrNO₂S₂
Molecular Weight 236.15 g/mol 278.23 g/mol
Spacer Arm Length 2 Carbons (~6 Å)5 Carbons (~10–12 Å)
Net Charge (pH 7.4) +1+1
Aqueous Half-Life ~15 minutes (pH 7.5)~15–20 minutes (pH 7.5)
Target Functional Group Free Sulfhydryl (-SH)Free Sulfhydryl (-SH)
Primary Application Probing surface accessibility and narrow pore-lining residuesActing as a molecular ruler for deep cavities and wide pore vestibules

Data supported by and.

Mechanistic Causality: The "Molecular Ruler" Concept

Why does spacer length matter in structural biology? When an MTS reagent reacts with a substituted cysteine, it undergoes a nucleophilic attack that releases a methanesulfinic acid leaving group, forming a covalent mixed disulfide bond.

  • MTSEA adds a short, 2-carbon ethylamine adduct. If a cysteine is buried deep within a narrow ion channel pore, MTSEA can easily enter and bind. However, its short tail might not physically occlude the ion conduction pathway, resulting in a measurable but incomplete blockade.

  • 5-Aminopentyl MTS adds a longer, 5-carbon pentylamine adduct. This extended reach can span across a wider pore diameter or project further into a binding pocket, creating a complete steric block where MTSEA fails.

Conversely, if a pore is extremely narrow, the bulky 5-carbon chain might prevent 5-Aminopentyl MTS from accessing a deep cysteine entirely due to steric hindrance, whereas the compact MTSEA can slip through. By comparing the reaction rates and blocking efficacy of both reagents, researchers can triangulate the exact dimensions of the pore.

Pore_Sizing cluster_MTSEA MTSEA (2-Carbon Spacer) cluster_MTSPeA 5-Aminopentyl MTS (5-Carbon Spacer) Start Apply MTS Reagent to Cys-Mutant M2_React Covalent Modification Rate: Fast Start->M2_React M5_React Covalent Modification Rate: Slow (Steric hindrance during entry) Start->M5_React M2_Block Pore Blockade: Partial / None (Tail too short to occlude) M2_React->M2_Block Conclusion Conclusion: Cysteine is located in a wide, deep pore vestibule M2_Block->Conclusion M5_Block Pore Blockade: Complete (Tail spans pore diameter) M5_React->M5_Block M5_Block->Conclusion

Logic tree of pore sizing using MTS reagents with varying alkyl chain lengths.

Comparative Performance Data

When mapping the topology of an unknown membrane protein, the differential performance of these two reagents provides critical spatial coordinates.

Experimental MetricMTSEA Performance5-Aminopentyl MTS Performance
Modification Rate (Aqueous Surface) Extremely Fast ( >104M−1s−1 )Fast, but slightly slower due to alkyl chain hydrophobicity
Access to Narrow Pores (<8 Å) High (Minimal steric hindrance)Low (Sterically restricted)
Pore Blockade Efficacy (Wide Pores) Weak (Adduct too short to occlude ion flow)Strong (Extended chain physically blocks conduction pathway)
State-Dependent Probing Ideal for detecting Open vs. Closed state accessibilityIdeal for measuring the physical expansion of the pore during gating
Experimental Protocol: State-Dependent Pore Sizing

To ensure scientific integrity, any SCAM workflow must be a self-validating system . The following electrophysiological protocol utilizes both reagents to size an ion channel pore, incorporating a mandatory chemical reversal step to prove causality.

Step 1: Site-Directed Mutagenesis & Expression
  • Introduce single cysteine mutations at suspected pore-lining residues within a cysteine-free background construct.

  • Express the mutant channels in an appropriate system (e.g., Xenopus laevis oocytes or HEK293 cells).

Step 2: Reagent Preparation (Critical Causality Step)
  • The Causality: MTS reagents feature a highly reactive methanesulfinic acid leaving group. While this makes them excellent electrophiles for sulfhydryl targeting, it also makes them highly susceptible to rapid hydrolysis in water (half-life ~15 min at pH 7.5).

  • Action: Dissolve MTSEA and 5-Aminopentyl MTS in anhydrous DMSO to create 100 mM stock solutions. Store at -20°C. Dilute to a final working concentration (e.g., 1 mM) in recording buffer immediately (<1 minute) before perfusion.

Step 3: Differential MTS Perfusion & Recording
  • Establish a stable baseline current using whole-cell patch-clamp or two-electrode voltage clamp (TEVC).

  • Perfuse the channel with MTSEA. Monitor the pseudo-first-order reaction rate by tracking the change in current over time. Washout the cell.

  • In a separate cell expressing the same mutant, perfuse with 5-Aminopentyl MTS.

  • Analysis: If MTSEA modifies the residue (evidenced by altered gating kinetics) but fails to fully block the pore, while 5-Aminopentyl MTS completely occludes the current, the pore diameter at that residue is physically between the functional lengths of the two reagents (~6 Å to 12 Å).

Step 4: Self-Validation via Disulfide Reduction
  • Perfuse the modified channels with 10 mM Dithiothreitol (DTT) for 5 to 10 minutes.

  • The Causality: DTT reduces the mixed disulfide bond formed between the engineered cysteine and the MTS reagent. Complete restoration of the baseline current validates that the observed blockade was strictly due to covalent modification, ruling out non-specific electrostatic pore block or allosteric artifacts.

SCAM_Protocol Mut 1. Cys Mutagenesis & Expression Base 2. Baseline Recording Mut->Base Perfuse 3. Perfuse Fresh MTS Reagent Base->Perfuse Record 4. Measure Functional Change Perfuse->Record DTT 5. DTT Washout (Self-Validation) Record->DTT

Self-validating electrophysiological workflow for the Substituted Cysteine Accessibility Method (SCAM).

References
  • National Institutes of Health / PMC. (2018). Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. Available at:[Link]

  • National Institutes of Health / PMC. (2010). Direct Gating of ATP-activated Ion Channels (P2X2 Receptors) by Lipophilic Attachment at the Outer End of the Second Transmembrane Domain. Available at:[Link]

Validation

NMR Validation of Protein Modification by 5-Aminopentyl Methanethiosulfonate: A Comparative Guide

As the demand for precise, site-directed protein bioconjugation grows, selecting the correct cysteine-reactive probe is critical for maintaining structural integrity. 5-Aminopentyl Methanethiosulfonate (MTS-amine) has em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for precise, site-directed protein bioconjugation grows, selecting the correct cysteine-reactive probe is critical for maintaining structural integrity. 5-Aminopentyl Methanethiosulfonate (MTS-amine) has emerged as a superior reagent for introducing primary amines at specific cysteine residues, effectively creating a "thialysine" analog.

This guide provides an objective, data-supported comparison between MTS reagents and traditional alternatives (like maleimides), detailing the causality behind experimental choices and establishing a self-validating Nuclear Magnetic Resonance (NMR) workflow for structural verification.

Mechanistic Comparison: MTS Reagents vs. Maleimides

The choice of modification chemistry fundamentally dictates the homogeneity and stability of the resulting protein conjugate.

The Maleimide Challenge: Maleimides are the classical choice for cysteine alkylation, forming a thioether bond via Michael addition. However, the resulting succinimide ring is highly susceptible to retro-Michael reactions and thiol-exchange in the presence of physiological nucleophiles like glutathione or serum albumin[1]. Furthermore, the succinimide ring can undergo spontaneous hydrolysis, opening into two distinct structural isomers. In NMR spectroscopy, this isomeric heterogeneity manifests as peak splitting and line broadening, severely complicating structural analysis.

The MTS Advantage: MTS reagents react via a highly specific alkanethiolation process, converting cysteine sulfhydryls into mixed disulfides. The intrinsic reactivity of MTS reagents is exceptionally high—on the order of 10⁵ M⁻¹ s⁻¹[2]. This rapid kinetic profile ensures 100% stoichiometric modification within minutes under mild conditions, preventing the protein degradation associated with prolonged incubations. Because the reaction yields a single, chemically defined disulfide linkage, the resulting NMR spectra remain sharp and homogenous.

Mechanism cluster_MTS MTS Pathway cluster_Mal Maleimide Pathway Prot Protein-SH MTS 5-Aminopentyl MTS Prot->MTS Fast (10^5 M-1 s-1) Mal Maleimide Reagent Prot->Mal Slower ProdMTS Protein-SS-R(NH2) Stable & Reversible MTS->ProdMTS Disulfide Bond ProdMal Protein-S-Mal Prone to Thiol-Exchange Mal->ProdMal Thioether Bond

Mechanistic divergence between MTS-amine disulfide formation and maleimide alkylation.

Table 1: Comparative Profile of Cysteine Modification Reagents
Feature5-Aminopentyl MTSMaleimidesIodoacetamides
Reaction Kinetics Extremely Fast (~10⁵ M⁻¹ s⁻¹)ModerateSlow
Linkage Formed Mixed DisulfideThioether (Succinimide)Thioether
Reversibility Yes (via DTT/TCEP)No (but prone to exchange)Strictly Irreversible
Isomeric Purity Single defined productHeterogeneous (Hydrolysis)Single defined product
NMR Spectral Quality Excellent (Homogeneous peaks)Poor (Peak splitting)Good

Self-Validating Experimental Workflow

To ensure high-quality NMR data, the modification protocol must be a closed, self-validating system. NMR instrument time is expensive and requires high sample concentrations (0.1 - 1 mM)[3]. Proceeding to NMR with an incompletely modified protein results in overlapping apo/holo spectra that are impossible to deconvolute.

Step-by-Step Methodology: 5-Aminopentyl MTS Modification
  • Protein Reduction: Treat the ¹⁵N-labeled protein (containing a single engineered cysteine) with 5 mM DTT for 30 minutes.

    • Causality: MTS reagents only react with free thiols. Any pre-existing oxidized dimers will block the modification.

  • Desalting & Buffer Exchange: Rapidly remove DTT using a PD-10 desalting column equilibrated in degassed 50 mM Sodium Phosphate, pH 7.0.

    • Causality: DTT will competitively consume the MTS reagent. A pH of 7.0 ensures the cysteine is sufficiently nucleophilic (thiolate form) while keeping the primary amine of the MTS reagent protonated, preventing off-target reactivity. Degassing prevents spontaneous re-oxidation.

  • MTS Conjugation: Add a 10-fold molar excess of 5-Aminopentyl Methanethiosulfonate (dissolved in pure DMSO) to the protein. Incubate for 10 minutes at room temperature.

    • Causality: The massive kinetic rate of MTS reagents guarantees complete conversion within 10 minutes[2].

  • Orthogonal Validation (Critical Step): Perform an Ellman’s assay (DTNB) on a small aliquot of the reaction mixture.

    • Causality: This is the self-validating checkpoint. The absence of a yellow signal (412 nm) confirms 100% of the free thiols have been successfully modified, clearing the sample for NMR analysis.

Workflow A 1. 15N-Labeled Protein (Reduced Cysteine) C 3. Thiol-Disulfide Exchange (pH 7.0, 10 min) A->C Mix Reagents B 2. 5-Aminopentyl MTS (10x Molar Excess) B->C Rapid Kinetics D 4. Orthogonal Validation (Ellman's Assay) C->D Purify & Verify E 5. 2D 1H-15N HSQC NMR (Structural Mapping) D->E 100% Modified

Workflow for self-validating protein modification and NMR structural assessment.

NMR Validation of Structural Integrity

Once the chemical modification is confirmed, 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to validate the protein's Higher Order Structure (HOS)[3].

The Logic of HSQC Validation: The ¹H-¹⁵N HSQC spectrum serves as a highly sensitive "fingerprint" of the protein backbone. Because the amide chemical shifts are exquisitely sensitive to their local magnetic environment, introducing a 5-aminopentyl chain will perturb the signals of the mutated cysteine and its immediate spatial neighbors.

By overlaying the spectra of the apo (unmodified) and holo (MTS-modified) states, we calculate Chemical Shift Perturbations (CSPs). If the modification is successful and structurally benign, the CSPs will be strictly localized to the modification site, confirming that the global fold remains rigid and intact[4]. Widespread peak disappearance or massive global shifts would indicate that the modification induced catastrophic unfolding.

Table 2: NMR Validation Metrics (MTS-Amine vs. Maleimide)
Metric5-Aminopentyl MTSMaleimideStructural Implication
Peak Dispersion MaintainedOften degradedIndicates preservation of global folding.
Peak Splitting None (Single species)Present (Hydrolysis isomers)MTS ensures a homogenous structural population.
Line Broadening MinimalModerate to HighMTS modifications do not introduce detrimental intermediate-scale dynamics.
CSP Localization Highly localizedDiffuseMTS precisely targets the site without allosteric disruption.

References

  • "MTS reagents: More information – Advantages of MTS Reagents", ttuhsc.edu.
  • "Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents", nih.gov.
  • "NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products", mdpi.com.
  • "A method for validating the accuracy of NMR protein structures", nih.gov.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Aminopentyl Methanethiosulfonate Hydrobromide

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-Aminopentyl Methanethiosulfonate Hydrobromide, a sulfhydryl-reactive compound. By understanding the chemical nature of this reagent and adhering to established safety protocols, you can mitigate risks and ensure the integrity of your research space.

Understanding the Hazard Profile

Key Hazard Considerations:

  • Irritant: Expected to cause skin and serious eye irritation.[1][2]

  • Respiratory Irritant: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]

  • Toxicity: Similar MTS compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Reactivity: MTS reagents are reactive towards thiols.[4] They also undergo hydrolysis in aqueous solutions, a reaction that is accelerated in the presence of nucleophiles and under basic conditions.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Aminopentyl Methanethiosulfonate Hydrobromide in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Ensure gloves are of a suitable thickness and have been inspected for any defects before use.[5][6]
Eye/Face Protection Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[5][6][7]
Skin and Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in the event of a spill, impervious protective clothing may be necessary.[3][6]
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood.[7] If dust or aerosols may be generated, a NIOSH-approved respirator is required.

Disposal Procedures: A Step-by-Step Approach

The guiding principle for the disposal of 5-Aminopentyl Methanethiosulfonate Hydrobromide is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection

All waste streams containing 5-Aminopentyl Methanethiosulfonate Hydrobromide must be segregated from other laboratory waste.

  • Solid Waste:

    • Collect unused or expired solid 5-Aminopentyl Methanethiosulfonate Hydrobromide in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this designated solid waste container.

  • Liquid Waste (Solutions):

    • Collect solutions containing 5-Aminopentyl Methanethiosulfonate Hydrobromide in a dedicated, leak-proof hazardous waste container.

    • The container must be clearly labeled with the full chemical name, "5-Aminopentyl Methanethiosulfonate Hydrobromide," and the solvent used.

Chemical Inactivation (Recommended Best Practice)

Given that methanethiosulfonates hydrolyze in aqueous solutions, a chemical inactivation step can be employed to reduce the reactivity of the waste before collection for disposal. This process should be performed in a chemical fume hood with appropriate PPE.

Protocol for Hydrolysis of 5-Aminopentyl Methanethiosulfonate Hydrobromide Waste:

  • Dilution: Carefully dilute the aqueous waste solution containing the MTS reagent with water to a concentration of less than 5%. If the waste is in a non-aqueous solvent, it should be collected without this inactivation step.

  • Basification: While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) to the waste solution.

  • pH Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue to add the base until the pH is stable between 9 and 10. The increased pH will accelerate the hydrolysis of the methanethiosulfonate group.

  • Reaction Time: Allow the basic solution to stir at room temperature for several hours (ideally overnight) to ensure complete hydrolysis.

  • Neutralization: After the hydrolysis period, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • Collection: Transfer the neutralized, hydrolyzed solution to a properly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Disposal Decision Workflow

Caption: Decision workflow for the disposal of 5-Aminopentyl Methanethiosulfonate Hydrobromide.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's EHS department immediately.

  • Don PPE: Before addressing the spill, don the full PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For a solid spill , carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For a liquid spill , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6] Once the liquid is absorbed, scoop the material into a hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Waste Disposal: Seal and label the hazardous waste container and arrange for its disposal through your EHS department.

Regulatory Compliance

All disposal procedures must be in accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary regulatory bodies governing hazardous waste management. It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.

Conclusion

The proper disposal of 5-Aminopentyl Methanethiosulfonate Hydrobromide is a critical aspect of laboratory safety and environmental responsibility. By following the detailed procedures outlined in this guide, researchers can handle and dispose of this chemical in a manner that protects themselves, their colleagues, and the environment. Always prioritize safety, adhere to institutional protocols, and consult your EHS department with any questions or concerns.

References

  • Solus Group. (2020). SDS US. [Link]

  • NextSDS. (n.d.). 5-AMINOPENTYL METHANTHIOSULFONATE HYDROBROMIDE — Chemical Substance Information. [Link]

  • Quora. (2025). How to store and handle sodium Naphthalene Sulfonate safely. [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

  • Jiang, X., et al. (2004). Cysteine Substitution Mutagenesis and the Effects of Methanethiosulfonate Reagents at P2X2 and P2X4 Receptors Support a Core Common Mode of ATP Action at P2X Receptors. Journal of Biological Chemistry. [Link]

  • Lang, R. J., & Watson, D. (2000). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology. [Link]

  • Chem Service. (2015). SAFETY DATA SHEET. [Link]

  • ResearchGate. (2024). Methanesulfonic acid neutralisation?[Link]

Sources

Handling

Definitive Guide to Personal Protective Equipment (PPE) for Handling 5-Aminopentyl Methanethiosulfonate Hydrobromide

As researchers and drug development professionals, our work with novel chemical reagents is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical reagents is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested safety and handling protocols for 5-Aminopentyl Methanethiosulfonate Hydrobromide (CAS: 351422-76-9). The operational plans herein are designed to ensure both personal safety and experimental integrity.

A critical note on data sourcing: Specific hazard data for 5-Aminopentyl Methanethiosulfonate Hydrobromide is not extensively published. Therefore, the safety protocols outlined in this document are synthesized from the known hazard profiles of structurally similar methanethiosulfonate (MTS) reagents and established principles of laboratory safety.[1][2][3] Always supplement this guide with a thorough review of any available supplier safety data sheets (SDS) and your institution's specific chemical hygiene plan.

Hazard Assessment: Understanding the Risks

Methanethiosulfonate-containing compounds are reactive molecules designed to target sulfhydryl groups in proteins.[4] This reactivity necessitates careful handling to avoid unintended biological effects. Based on data from analogous compounds, 5-Aminopentyl Methanethiosulfonate Hydrobromide should be treated as a hazardous substance with the potential to cause significant irritation and sensitization.

Table 1: Summary of Potential Hazards Based on Analogous Compounds

Hazard CategoryPotential EffectRationale & Representative Sources
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to dermatitis.[1]MTS reagents are known skin irritants. Open cuts or abraded skin should never be exposed.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3]Direct contact with the eyes can cause significant injury.[2]
Skin Sensitization May cause an allergic skin reaction.[2][3]Repeated exposure may lead to allergic contact dermatitis.
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[1]Systemic effects following absorption are possible.[1]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Handling should be performed in a manner that avoids aerosolizing the solid compound.

Core Protective Measures: Your PPE Protocol

A multi-layered approach to PPE is crucial. The following table outlines the minimum required PPE for various laboratory operations involving 5-Aminopentyl Methanethiosulfonate Hydrobromide.

Table 2: Required Personal Protective Equipment by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glassesNitrile gloves (single pair)Lab coatNot required
Weighing Solid Chemical splash goggles & face shieldDouble-layered nitrile glovesLab coat, closed-toe shoesWork within a certified chemical fume hood
Solution Preparation Chemical splash goggles & face shieldDouble-layered nitrile glovesLab coat, closed-toe shoesWork within a certified chemical fume hood
Experimental Use Chemical splash gogglesNitrile gloves (change immediately upon contact)Lab coat, closed-toe shoesWork in a well-ventilated area; fume hood preferred
Spill Cleanup Chemical splash goggles & face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatAir-purifying respirator with organic vapor/acid gas cartridges for large spills[5]
Waste Disposal Chemical splash goggles & face shieldDouble-layered nitrile glovesLab coat, chemical-resistant apronWork within a certified chemical fume hood
Causality Behind PPE Choices:
  • Eye and Face Protection : Given the risk of serious eye damage from splashes of either the solid or dissolved reagent, chemical splash goggles are mandatory.[2][3] A face shield provides a secondary, broader barrier of protection during tasks with a higher splash risk, such as preparing stock solutions or cleaning up spills.[5]

  • Hand Protection : Nitrile gloves provide excellent splash protection against a wide range of chemicals and are the standard for laboratory use.[6][7] However, no glove material offers indefinite protection. The practice of double-gloving during weighing and solution preparation provides a critical safety buffer; if the outer glove is contaminated, it can be safely removed without exposing the skin. Crucially, any glove known to be contaminated must be removed and replaced immediately. [8] For extensive contamination or spill cleanup, heavier-duty gloves are recommended.

  • Respiratory Protection : The primary respiratory risk is the inhalation of the fine, powdered form of the compound. Performing all manipulations of the solid reagent within a certified chemical fume hood is the most effective engineering control to mitigate this risk.

Operational Plan: From Benchtop to Disposal

Safe Handling and Solution Preparation

MTS reagents are often hygroscopic and can hydrolyze in the presence of water.[4] Proper storage and handling are paramount for both safety and reagent efficacy.

Protocol:

  • Preparation : Before handling, ensure a certified chemical fume hood is operational. Designate a specific area for handling the reagent. Have waste containers and a spill kit readily accessible.

  • Acclimatization : If stored at -20°C, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the product.[4]

  • Weighing : Don all appropriate PPE as outlined in Table 2. Perform all weighing operations on a tared weigh paper or boat inside the fume hood. Avoid any actions that could generate dust.

  • Dissolution : Add the weighed solid to your solvent of choice (e.g., DMSO, DMF) within the fume hood.[4] Cap and mix gently until dissolved. Prepare solutions fresh for each experiment, as MTS reagents can degrade in solution, especially in aqueous buffers.[4]

  • Post-Handling : After use, decontaminate the work surface. Remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.

Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First Aid:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[9]

  • Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Spill Response Workflow

G start Spill Detected assess Assess Spill Size & Risk (Fire, Volatility, Quantity) start->assess minor_spill Minor Spill (<1g, contained) assess->minor_spill Minor major_spill Major Spill (>1g, uncontained, or in public area) assess->major_spill Major ppe_minor Don PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat minor_spill->ppe_minor evacuate Evacuate Immediate Area Alert others major_spill->evacuate confine_minor Cover with absorbent material (e.g., vermiculite, sand) ppe_minor->confine_minor cleanup_minor Carefully sweep solid into waste container. Use damp cloth for final cleanup. confine_minor->cleanup_minor dispose_minor Seal & label as hazardous waste. cleanup_minor->dispose_minor report Report to EHS/ Emergency Personnel evacuate->report secure Secure the area Close doors, restrict access report->secure await_response Await Professional Response Team secure->await_response

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Chemical Inactivation and Waste Management

All materials contaminated with 5-Aminopentyl Methanethiosulfonate Hydrobromide, including gloves, weigh paper, pipette tips, and cleanup debris, must be disposed of as hazardous chemical waste according to institutional and local regulations.[1][10]

Given that MTS reagents readily hydrolyze in aqueous solutions, particularly under basic conditions, excess or waste solutions can be quenched before final disposal to reduce their reactivity.

Suggested Quenching Protocol (perform in a fume hood):

  • Prepare a 1 M solution of sodium hydroxide (NaOH).

  • While stirring, slowly add the MTS-containing waste solution to a larger volume of the cold (ice bath) NaOH solution. The reaction can be exothermic.

  • Allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.

  • Neutralize the solution with a suitable acid (e.g., HCl) to a pH of ~7.

  • Transfer the neutralized solution to a properly labeled hazardous waste container for collection by environmental health and safety personnel.

This proactive approach to safety, grounded in a thorough understanding of the potential hazards and the rationale behind each protective measure, empowers researchers to conduct their work with confidence and integrity.

References

  • Hanwha Solutions Co, Ltd. (2020, January 20). SAFETY DATA SHEET. Retrieved from [Link]

  • Braskem. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Syngenta. (n.d.). PPE requirements vs. other pyrethroid insecticides. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • S&G Gloves. (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners. Retrieved from [Link]

  • NextSDS. (n.d.). 5-AMINOPENTYL METHANTHIOSULFONATE HYDROBROMIDE — Chemical Substance Information. Retrieved from [Link]

  • KBS Coatings. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Interchim. (n.d.). MTS reagents. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.